2-Aminooctanoic acid
Description
2-Azaniumyloctanoate has been reported in Drosophila melanogaster and Euglena gracilis with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-aminooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVBCGQVQXPRLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862352 | |
| Record name | Octanoic acid, 2-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | DL-2-Aminooctanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000991 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
19 mg/mL | |
| Record name | DL-2-Aminooctanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000991 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
644-90-6, 2187-07-7 | |
| Record name | (±)-2-Aminooctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=644-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanoic acid, 2-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoic acid, 2-amino- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123023 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 644-90-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octanoic acid, 2-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octanoic acid, 2-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-2-aminooctanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.387 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-aminooctanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.890 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DL-2-Aminooctanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000991 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
194 - 196 °C | |
| Record name | DL-2-Aminooctanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000991 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Aminooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 2-aminooctanoic acid, a non-proteinogenic α-amino acid. The information presented herein is intended to support research and development activities by providing essential data on its chemical and physical characteristics, alongside detailed experimental methodologies for their determination.
Overview of this compound
This compound, also known as α-aminocaprylic acid, is an alpha-amino fatty acid. It consists of an eight-carbon octanoic acid (caprylic acid) backbone with an amino group substituted at the alpha-carbon (position 2).[1] This structure imparts both acidic and basic properties, allowing it to exist as a zwitterion at physiological pH. It has been identified as a human metabolite and has garnered interest for its utility in modifying antimicrobial peptides to enhance their activity.[1][2][3]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is a compilation of experimental and predicted values from various chemical databases.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO₂ | - |
| Molecular Weight | 159.23 g/mol | [1][2] |
| Physical State | Solid, White to off-white crystalline powder | [1][2][4] |
| Melting Point | 194 - 196 °C[1][5]; 260 °C (decomposes)[4][6] | Experimental |
| Boiling Point | 267.8 ± 23.0 °C | Predicted[6] |
| Water Solubility | 19 mg/mL[1][5]; 5.36 g/L | Experimental[1][5]; Predicted[7][8] |
| pKa (Strongest Acidic) | 2.55 - 2.89 | Predicted[4][7][8] |
| pKa (Strongest Basic) | 9.53 | Predicted[7][8] |
| logP (Octanol/Water) | -0.54 to -0.99 | Predicted[7][8] |
| IUPAC Name | This compound | [1] |
| CAS Number | 644-90-6 | [2][6] |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are crucial for reproducibility and validation in research settings.
Synthesis: From (S)-Alanine
A common method for synthesizing chiral 2-chloroalkanoic acids, which can be subsequently converted to 2-aminooctanoic acids, involves the diazotization of the corresponding amino acid.[9] This procedure, adapted for this compound, proceeds with a double inversion at the chiral center, resulting in an overall retention of configuration.[9]
Protocol:
-
Dissolution: Dissolve one mole of the starting amino acid (e.g., (S)-2-aminooctanoic acid) in 5 N hydrochloric acid within a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer.[9]
-
Diazotization: Slowly add an aqueous solution of sodium nitrite to the reaction mixture. The slow addition is critical to control the reaction and improve yield.[9]
-
Workup: After the reaction is complete, carefully remove nitrogen oxides. Buffer the mixture with sodium carbonate to decompose any adducts formed with the carboxylic acid.[9]
-
Extraction & Purification: The resulting 2-chloro-octanoic acid can be extracted and purified. Subsequent standard organic chemistry techniques can be used to substitute the chloro group with an amino group to yield the final product.
Determination of pKa via Potentiometric Titration
The pKa values of the ionizable amino and carboxyl groups can be determined experimentally by titration.[10][11] This involves monitoring the pH of an amino acid solution as a strong base is incrementally added.
Protocol:
-
Preparation: Prepare a 0.1 M solution of this compound. Calibrate a pH meter using standard buffers.
-
Acidification: Adjust the initial pH of the amino acid solution to approximately 1.5 - 2.0 with a strong acid (e.g., 0.1 M HCl) to ensure both the carboxyl and amino groups are fully protonated.
-
Titration: Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode. Fill a burette with a standardized strong base (e.g., 0.1 M NaOH).
-
Data Collection: Add the base in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the value along with the total volume of titrant added.[12][13]
-
Data Analysis: Plot the pH (y-axis) versus the equivalents of NaOH added (x-axis) to generate a titration curve. The curve will show two inflection points.
-
pKa Determination: The pH at the midpoint of the first buffering region corresponds to pKa₁ (carboxyl group). The pH at the midpoint of the second buffering region corresponds to pKa₂ (amino group). The isoelectric point (pI) is the point of inflection between the two pKa values.[11][13][14]
Determination of logP via Shake-Flask Method
The partition coefficient (logP) quantifies the lipophilicity of a compound. The shake-flask method, using n-octanol and water, is the standard technique.[15]
Protocol:
-
Solvent Saturation: Mix equal volumes of n-octanol and a suitable aqueous buffer (e.g., PBS at pH 7.4). Shake vigorously and allow the phases to separate completely to ensure mutual saturation.
-
Compound Addition: Prepare a stock solution of this compound. Add a small, precise amount to a vessel containing known volumes of the pre-saturated n-octanol and buffer.[15]
-
Partitioning: Seal the vessel and shake or rotate it for a sufficient time (e.g., 1 hour) to allow the compound to reach equilibrium between the two phases.[15]
-
Phase Separation: Centrifuge the mixture to ensure a clean separation of the octanol and aqueous layers.
-
Concentration Measurement: Carefully sample each phase. Determine the concentration of this compound in both the n-octanol and aqueous layers using a suitable analytical method, such as LC-MS or NMR spectroscopy.[15][16]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Visualizations
The following diagrams illustrate key concepts and workflows related to the physicochemical properties of this compound.
Caption: Workflow for the experimental determination of pKa values.
Caption: pH-dependent equilibrium of this compound forms.
Biological Context and Applications
This compound is recognized as a human metabolite, indicating its presence in biological systems.[1] In the field of drug development, its unique structure as a fatty amino acid has been exploited. Research has shown that conjugating this compound to the C-terminal or N-terminal of antimicrobial peptides (AMPs), such as those derived from lactoferrin B, can significantly enhance their antibacterial activity.[2][3] This terminal modification increases the hydrophobicity of the peptides, which can improve their interaction with and disruption of bacterial membranes.[3]
References
- 1. This compound | C8H17NO2 | CID 69522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biosynthesis of this compound and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DL-2-AMINOOCTANOIC ACID | 644-90-6 [amp.chemicalbook.com]
- 5. Human Metabolome Database: Showing metabocard for DL-2-Aminooctanoic acid (HMDB0000991) [hmdb.ca]
- 6. DL-2-AMINOOCTANOIC ACID CAS#: 644-90-6 [m.chemicalbook.com]
- 7. NP-MRD: Showing NP-Card for DL-2-Aminooctanoic acid (NP0000457) [np-mrd.org]
- 8. foodb.ca [foodb.ca]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. egyankosh.ac.in [egyankosh.ac.in]
- 11. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 12. scribd.com [scribd.com]
- 13. repository.stcloudstate.edu [repository.stcloudstate.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. enamine.net [enamine.net]
- 16. Experimental lipophilicity scale for coded and noncoded amino acid residues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Solubility of 2-Aminooctanoic Acid in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-aminooctanoic acid in various organic solvents. Understanding the solubility of this non-proteinogenic amino acid is critical for its application in pharmaceutical development, peptide synthesis, and other areas of chemical research. This document compiles available quantitative data, details experimental methodologies for solubility determination, and presents a logical framework for solvent selection.
Quantitative Solubility Data
The solubility of this compound is significantly influenced by the nature of the solvent, particularly its polarity and hydrogen bonding capacity. As a zwitterionic compound, this compound exhibits higher solubility in polar protic solvents compared to nonpolar or aprotic polar solvents.
Aqueous and Alcoholic Solvents
The following table summarizes the molar solubility of DL-2-aminooctanoic acid in water and various pure alcoholic solvents at 25°C, as determined by gravimetric analysis.
| Solvent | Molar Solubility (mol/L) |
| Water | 0.119 |
| Methanol | 0.0025 |
| Ethanol | 0.0012 |
| n-Propanol | 0.0008 |
| Isopropanol | 0.0006 |
| tert-Butanol | 0.0005 |
Data extracted from the Ph.D. thesis "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham, Jr., University of Rhode Island, 1970.[1][2]
Other Organic Solvents
Quantitative solubility data for this compound in a broad range of other organic solvents is limited in publicly available literature. However, the following data points and qualitative descriptions have been reported:
| Solvent | Solubility | Conditions | Reference |
| Dimethyl Sulfoxide (DMSO) | 16.67 mg/mL (approx. 0.105 M) | Ultrasonic and warming, pH adjusted to 2 with 1 M HCl, heated to 60°C | [3] |
| Dimethyl Sulfoxide (DMSO) | 1.59 mg/mL (approx. 0.01 M) | Sonication recommended | [4] |
| Acetic Acid | Slightly Soluble | Not specified | [5] |
| Nonpolar Solvents (e.g., hydrocarbons) | Insoluble | General observation for amino acids | [3] |
Experimental Protocols for Solubility Determination
The accurate determination of solubility is fundamental to understanding the physicochemical properties of a compound. The primary method cited for generating the quantitative data for this compound in alcoholic solvents is the gravimetric method.
Gravimetric Method
This classical and reliable method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing of the remaining solute.
Materials:
-
This compound
-
Solvent of interest
-
Constant temperature bath with a rotating apparatus
-
Analytical balance
-
Drying oven
-
Filtration apparatus (e.g., syringe filters)
-
Volumetric flasks and pipettes
Procedure:
-
Equilibration: An excess amount of this compound is added to a known volume of the solvent in a sealed container. The container is then placed in a constant temperature bath and agitated using a rotating apparatus for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand at the constant temperature to allow the undissolved solid to settle.
-
Sample Withdrawal: A known volume of the supernatant (the clear, saturated solution) is carefully withdrawn using a pipette, ensuring no solid particles are transferred. Filtration through a solvent-compatible filter may be necessary.
-
Solvent Evaporation: The withdrawn sample is placed in a pre-weighed container, and the solvent is removed by evaporation. This can be achieved through gentle heating, use of a rotary evaporator, or in a drying oven at a temperature below the decomposition point of the amino acid.
-
Drying and Weighing: The container with the solid residue is dried to a constant weight in a drying oven.
-
Calculation: The solubility is calculated from the mass of the dried solute and the volume of the withdrawn saturated solution.
Solvent Selection Workflow
The selection of an appropriate solvent for this compound is a critical step in various applications, from reaction chemistry to formulation development. The following diagram illustrates a logical workflow for this process.
Discussion and Conclusion
The solubility profile of this compound is characteristic of alpha-amino acids, with a clear preference for polar, protic solvents. The presence of the amino and carboxylic acid groups allows for strong interactions with solvents capable of hydrogen bonding. The octyl side chain, however, introduces a significant hydrophobic character, which limits its solubility in water compared to smaller amino acids like glycine or alanine.
In organic solvents, the solubility decreases as the polarity of the alcohol decreases (from methanol to tert-butanol). This trend highlights the importance of the solvent's ability to solvate the charged zwitterionic form of the amino acid. In less polar, aprotic solvents, the energy required to break the strong intermolecular forces in the crystalline amino acid is not sufficiently compensated by solute-solvent interactions, leading to very low solubility.
For applications requiring higher concentrations of this compound in an organic medium, dimethyl sulfoxide (DMSO) presents a viable option, although heating and pH adjustment may be necessary to achieve significant solubility. The use of co-solvents or additives that can disrupt the crystal lattice of the amino acid or interact favorably with its functional groups may also enhance solubility in otherwise poor solvents.
Researchers and drug development professionals should carefully consider the specific requirements of their application when selecting a solvent for this compound. The data and methodologies presented in this guide provide a foundational understanding to inform these critical decisions. Further experimental investigation is recommended to determine the precise solubility under the specific conditions of a given process.
References
A Comprehensive Technical Guide to the Biological Activity of 2-Aminooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminooctanoic acid (2-AOA) is a non-proteinogenic α-amino acid that has garnered interest primarily for its role in enhancing the therapeutic potential of other molecules, particularly antimicrobial peptides (AMPs). While its intrinsic biological activity remains largely uncharacterized, its application as a lipidation agent has shown significant promise in improving the efficacy of AMPs against a range of bacterial pathogens. This technical guide provides a comprehensive overview of the current state of knowledge on the biological activity of 2-AOA, with a focus on its synthesis, its impact on antimicrobial peptides, and the experimental methodologies used to evaluate its effects. This document also highlights the existing research gaps to guide future investigations into the potential standalone therapeutic applications of this molecule.
Introduction to this compound
This compound, also known as α-aminocaprylic acid, is an amino acid with an eight-carbon aliphatic side chain. Its structure, combining a hydrophilic amino acid head with a lipophilic alkyl tail, imparts amphipathic properties that are central to its observed biological applications. The presence of both an amino and a carboxylic acid group allows for its straightforward incorporation into peptide chains at either the N-terminus or the C-terminus.
While 2-AOA has been identified as a human metabolite, its specific physiological roles and standalone biological activities are not well-defined in the current scientific literature. The majority of research has focused on the (S)-enantiomer of 2-AOA, which can be produced with high enantiomeric excess through biocatalytic methods.
Enhancement of Antimicrobial Peptide Activity
The most significant and well-documented biological application of this compound is in the lipidation of antimicrobial peptides. This modification enhances the hydrophobicity of the peptides, a key factor in their ability to interact with and disrupt bacterial membranes.
Mechanism of Action
Conjugation of 2-AOA to an AMP, such as a derivative of lactoferricin B, has been shown to increase the peptide's ability to compromise the integrity of bacterial cell membranes. The octanoyl side chain of 2-AOA facilitates the anchoring of the peptide to the lipid bilayer of the bacterial membrane, thereby increasing the local concentration of the peptide and promoting its disruptive activity. Studies have indicated that C-terminal modification with 2-AOA can be more effective than N-terminal modification in enhancing antimicrobial potency.[1][2]
Quantitative Data: Antimicrobial Efficacy
The modification of a lactoferricin B-derived antimicrobial peptide with (S)-2-aminooctanoic acid has demonstrated a significant improvement in its antimicrobial activity, with up to a 16-fold enhancement observed.[1][2] The minimum inhibitory concentrations (MICs) for the C-terminally modified peptide against various bacterial strains are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Escherichia coli | 25 |
| Bacillus subtilis | 50 |
| Salmonella typhimurium | 100 |
| Pseudomonas aeruginosa | 200 |
| Staphylococcus aureus | 400 |
| Table 1: Minimum Inhibitory Concentrations (MICs) of a C-terminally this compound-modified lactoferricin B derivative against various bacterial strains.[2] |
Experimental Protocols
Biocatalytic Synthesis of (S)-2-Aminooctanoic Acid
The enantiomerically pure (S)-2-aminooctanoic acid can be synthesized using a transaminase enzyme from Chromobacterium violaceum.[1][2]
Materials:
-
2-oxooctanoic acid (substrate)
-
L-alanine (amino donor)
-
Pyridoxal 5'-phosphate (PLP) (cofactor)
-
Transaminase from Chromobacterium violaceum (lyophilized or as whole cells)
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Reaction vessel
-
Incubator/shaker
-
Centrifuge
-
HPLC with a chiral column for enantiomeric excess determination
Protocol:
-
Prepare a reaction mixture containing 2-oxooctanoic acid and L-alanine in phosphate buffer. The molar ratio of amino donor to acceptor can be optimized (e.g., 1:1 to 5:1) to drive the reaction towards product formation.[1][2]
-
Add pyridoxal 5'-phosphate to the reaction mixture to a final concentration of approximately 0.1 mM.
-
Initiate the reaction by adding the Chromobacterium violaceum transaminase.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) with gentle agitation for a specified period (e.g., 24-48 hours).
-
Monitor the reaction progress by taking samples at regular intervals and analyzing the formation of this compound by HPLC.
-
Upon completion, terminate the reaction by centrifuging to remove the enzyme (if using whole cells or immobilized enzyme) or by protein precipitation.
-
Purify the (S)-2-aminooctanoic acid from the supernatant using appropriate chromatographic techniques.
-
Determine the enantiomeric excess of the purified product using HPLC with a chiral column.
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the 2-AOA-modified peptide is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.
Materials:
-
2-AOA-modified antimicrobial peptide
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Protocol:
-
Prepare a stock solution of the 2-AOA-modified peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the peptide stock solution in the wells of a 96-well plate using MHB to achieve a range of desired concentrations.
-
Prepare an inoculum of the test bacterium from an overnight culture, adjusting the concentration to approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.
-
Add an equal volume of the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.
-
Include positive control wells (bacteria in MHB without peptide) and negative control wells (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the peptide that completely inhibits visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
Caption: Experimental workflow for the synthesis of this compound and evaluation of its modified antimicrobial peptide.
Caption: Biocatalytic synthesis of (S)-2-aminooctanoic acid using a transaminase.
Current Research Gaps and Future Directions
Despite the demonstrated utility of this compound in enhancing the activity of antimicrobial peptides, there are significant gaps in our understanding of its own biological activities.
-
Standalone Biological Activity: There is a lack of research into the intrinsic biological effects of 2-AOA. Future studies should investigate its effects on various cell types (prokaryotic and eukaryotic) to determine if it possesses any inherent antimicrobial, cytotoxic, or cell-signaling properties.
-
Molecular Targets: The specific molecular targets of 2-AOA, if any, are unknown. Identifying these targets is crucial for elucidating its mechanism of action and potential therapeutic applications.
-
Signaling Pathways: No signaling pathways have been reported to be modulated by 2-AOA. Investigating its impact on key cellular signaling cascades could reveal novel biological functions.
-
Pharmacokinetics and Metabolism: The absorption, distribution, metabolism, and excretion (ADME) profile of 2-AOA has not been characterized. Understanding its pharmacokinetic properties is essential for any potential therapeutic development.
Future research should aim to address these knowledge gaps. Investigating the biological activities of other short- to medium-chain amino fatty acids may also provide insights into the potential roles of 2-AOA. A thorough characterization of its biological profile could unlock new therapeutic avenues for this intriguing molecule, beyond its current application as a peptide modification agent.
Conclusion
This compound is a valuable tool for enhancing the efficacy of antimicrobial peptides, with a clear mechanism of action related to increasing peptide hydrophobicity and membrane interaction. The biocatalytic synthesis of its (S)-enantiomer provides an efficient route to this molecule for research and development purposes. However, the standalone biological activity of 2-AOA remains a significant unknown. Future research efforts directed at elucidating its intrinsic biological functions, molecular targets, and pharmacokinetic properties are warranted and could lead to the discovery of novel therapeutic applications.
References
An In-Depth Technical Guide to 2-Aminooctanoic Acid: Discovery, Natural Occurrence, and Synthesis
Abstract
2-Aminooctanoic acid, a non-proteinogenic α-amino acid, has garnered interest in recent years for its potential applications in peptide modification and drug development. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and synthesis of this compound. It details both historical chemical synthesis methodologies and modern enzymatic approaches, offering in-depth experimental protocols for researchers. The guide also explores the known biological significance of this molecule, particularly its role in enhancing the antimicrobial activity of peptides. Quantitative data is presented in structured tables, and key processes are visualized through logical and workflow diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.
Introduction
This compound, also known as α-aminocaprylic acid, is an eight-carbon alpha-amino acid. Structurally, it is caprylic acid with an amino group at the α-position. While not one of the 20 proteinogenic amino acids, its presence has been detected in various organisms, and it is recognized as a human metabolite. Its fatty acid nature combined with the amino functionality makes it a unique building block for synthetic applications, particularly in the field of peptide engineering where it can be used to modulate hydrophobicity and biological activity.
Discovery and Early Synthesis
The precise first synthesis of this compound is not well-documented in readily available literature. However, the foundational methods for the synthesis of α-amino acids were established in the mid-to-late 19th century. It is highly probable that this compound was first synthesized using one of these classical methods.
The Strecker synthesis , first reported by Adolph Strecker in 1850, is a venerable and straightforward method for producing α-amino acids from aldehydes or ketones.[1] This two-step process involves the reaction of an aldehyde with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed to yield the corresponding amino acid.[1] For this compound, the synthesis would commence with heptanal.
Caption: Generalized Strecker Synthesis of this compound.
Another classical approach is the Gabriel synthesis , which utilizes potassium phthalimide to convert alkyl halides to primary amines. This method, when adapted for amino acid synthesis, typically involves the alkylation of a protected glycine equivalent.
Experimental Protocol: Generalized Strecker Synthesis of this compound
-
Formation of the α-Aminonitrile:
-
In a well-ventilated fume hood, dissolve heptanal in a suitable solvent such as ethanol.
-
Add an aqueous solution of ammonium chloride, followed by an aqueous solution of potassium cyanide.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, extract the α-aminonitrile intermediate with an organic solvent like diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Hydrolysis to this compound:
-
Treat the crude α-aminonitrile with a strong acid, such as concentrated hydrochloric acid.
-
Heat the mixture under reflux for several hours to ensure complete hydrolysis of the nitrile group to a carboxylic acid.
-
After cooling, the resulting solution can be neutralized with a base (e.g., sodium hydroxide) to the isoelectric point of this compound, causing it to precipitate.
-
The crude this compound can then be collected by filtration and recrystallized from a suitable solvent system (e.g., water/ethanol) for purification.
-
Natural Occurrence
This compound has been identified as a metabolite in a variety of organisms, ranging from microorganisms to mammals. However, quantitative data on its concentration in natural sources is scarce, with most databases reporting its detection without quantification.[2][3][4]
| Kingdom | Organism/Source | Evidence |
| Eukaryota | Homo sapiens (Human) | Detected in biofluids[2] |
| Drosophila melanogaster (Fruit Fly) | Data available[1] | |
| Euglena gracilis | Data available[1] | |
| Bos taurus (Cow) | Detected in milk[2][4] | |
| Sus scrofa domestica (Domestic Pig) | Detected in tissues[2][3] | |
| Gallus gallus (Chicken) | Detected in tissues[2][3] | |
| Bacteria | Chromobacterium violaceum | Implied presence of metabolic pathways for its synthesis[5] |
Table 1: Documented Natural Occurrence of this compound.
The lack of quantitative data highlights an area for future research, as understanding the concentration of this amino acid in different tissues and organisms could provide insights into its physiological roles.
Modern Synthesis: An Enzymatic Approach
Recent advancements have focused on stereoselective and environmentally benign methods for amino acid synthesis. A notable example is the biocatalytic production of (S)-2-aminooctanoic acid using a transaminase. A study by Almahboub et al. (2018) details the use of a transaminase from Chromobacterium violaceum for this purpose.[5]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Human Metabolome Database: Showing metabocard for DL-2-Aminooctanoic acid (HMDB0000991) [hmdb.ca]
- 3. foodb.ca [foodb.ca]
- 4. NP-MRD: Showing NP-Card for DL-2-Aminooctanoic acid (NP0000457) [np-mrd.org]
- 5. Biosynthesis of this compound and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral properties of 2-aminooctanoic acid (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral properties of 2-aminooctanoic acid, a non-proteinogenic α-amino acid. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presenting quantitative data in structured tables and outlining detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, drug development, and metabolomics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. The following sections detail the ¹H and ¹³C NMR spectral data.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (ppm) | Tentative Assignment |
| 3.71 - 3.73 | H-2 (methine) |
| 1.80 - 1.90 | H-3 (methylene) |
| 1.26 - 1.40 | H-4, H-5, H-6, H-7 (methylenes) |
| 0.84 - 0.87 | H-8 (methyl) |
Table 1: ¹H NMR spectral data for this compound. The data was obtained on a 600 MHz instrument in D₂O at pH 7.00. Data sourced from PubChem.[1]
¹³C NMR Spectral Data (from ¹H-¹³C HSQC)
The ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum reveals direct correlations between protons and the carbons to which they are attached.
| ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Assignment |
| 3.72 | 57.44 | C-2 |
| 1.84 | 33.22 | C-3 |
| 1.28 | 33.36 | C-4 |
| 1.34 | 30.55 | C-5 |
| 1.34 | 26.84 | C-6 |
| 1.28 | 24.59 | C-7 |
| 0.85 | 15.94 | C-8 |
Table 2: ¹H-¹³C HSQC correlation data for this compound. The data was obtained on a 600 MHz instrument in D₂O at pH 7.00. Data sourced from PubChem.[1]
Experimental Protocol for NMR Spectroscopy
The following is a representative protocol for acquiring NMR spectra of this compound.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O).
-
Adjust the pH of the solution to the desired value (e.g., 7.0) using dilute solutions of DCl or NaOD.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz) equipped with a suitable probe.
-
For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹H-¹³C HSQC, a standard pulse sequence is used to establish the one-bond correlations between protons and carbons.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in this compound by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational frequencies of the bonds in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-3000 | N-H and O-H stretching (from amino and carboxyl groups, often broad) |
| ~2955, 2925, 2850 | C-H stretching (from the alkyl chain) |
| ~1700-1740 | C=O stretching (from the carboxylic acid group) |
| ~1600-1475 | N-H bending and C-C stretching (aromatic-like in zwitterion) |
| ~1450, 1375 | C-H bending (from -CH₂- and -CH₃ groups) |
| ~1300-1000 | C-O and C-N stretching |
Table 3: Characteristic IR absorption bands for this compound. The exact positions and intensities of the peaks can vary depending on the sample preparation method (e.g., KBr pellet, ATR). Data is based on typical ranges for amino acids and related compounds.[2][3][4]
Experimental Protocol for IR Spectroscopy (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of solid this compound powder onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample spectrum is then recorded. The instrument measures the absorption of the IR beam that has interacted with the sample.
-
The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹). Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.
| m/z | Tentative Assignment |
| 160.1332 | [M+H]⁺ (Protonated molecule) |
| 114 | [M-COOH]⁺ or [M-NH₂-CO]⁺ |
| 97.14 | Fragment |
| 69.19 | Fragment |
| 55.26 | Fragment |
Table 4: Key signals in the mass spectrum of this compound. Data sourced from PubChem.[1]
Experimental Protocol for Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that separates components of a mixture before they are introduced into the mass spectrometer.
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Transfer the filtered solution to an autosampler vial.
Instrumentation and Data Acquisition:
-
The sample is injected into a liquid chromatograph, where it passes through a column (e.g., a C18 reversed-phase column) that separates it from other components based on its polarity.
-
The eluent from the LC is directed to the ion source of the mass spectrometer (e.g., an electrospray ionization - ESI source).
-
In the ESI source, the analyte is ionized, typically forming protonated molecules [M+H]⁺ in positive ion mode.
-
The ions are then guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer), which separates them based on their mass-to-charge ratio.
-
A detector records the abundance of each ion, generating a mass spectrum. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where a specific ion is selected, fragmented, and the masses of the fragments are analyzed.
Visualizations
The following diagrams illustrate key workflows and relationships in the spectral analysis of this compound.
References
A Comprehensive Technical Guide to the Safe Handling of 2-Aminooctanoic Acid in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling procedures for 2-aminooctanoic acid in a laboratory setting. The information is compiled from safety data sheets and chemical databases to ensure a comprehensive understanding of the potential hazards and the necessary precautions.
Hazard Identification and Classification
This compound is classified as a skin sensitizer.[1][2] Contact with the substance may cause an allergic skin reaction.[1][2] It is crucial for laboratory personnel to be aware of its potential hazards before handling.
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.
| GHS Classification | Hazard Class | Category |
| Health Hazards | Skin Sensitization | 1 |
Hazard Statements and Pictograms
| Pictogram | Signal Word | Hazard Statement |
| ! | Warning | H317: May cause an allergic skin reaction.[1][2] |
GHS Pictogram for Irritant
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are paramount in minimizing exposure to this compound.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for the safe handling of this compound.
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles or glasses with side shields. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory | For operations generating dust, a NIOSH-approved respirator with a particulate filter may be necessary. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to prevent accidents and exposure.
Handling
-
Avoid contact with skin and eyes.
-
Avoid inhalation of dust.
-
Use only in a well-ventilated area.
-
Wash hands thoroughly after handling.
-
Contaminated work clothing should not be allowed out of the workplace.[2]
Storage
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Recommended storage temperatures are between -20°C and -80°C for long-term stability.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is vital.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or rash occurs, get medical advice/attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. |
Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment.
-
Containment and Cleaning: Sweep up the spilled solid material, avoiding dust generation. Place in a suitable, closed container for disposal.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition may produce carbon oxides and nitrogen oxides.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.
Experimental Workflow
The following diagram outlines a safe workflow for handling this compound in a laboratory setting.
Safe handling workflow for this compound.
Disclaimer: This guide is intended for informational purposes only and does not substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most current Safety Data Sheet (SDS) for this compound before use.
References
2-Aminooctanoic Acid: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminooctanoic acid (2-AOA), a non-proteinogenic α-amino acid, has emerged as a valuable and versatile building block in organic synthesis. Its unique structure, combining a chiral center with a lipophilic octyl side chain, makes it an attractive component for the synthesis of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a particular focus on its role in peptide and pharmaceutical development. Detailed experimental protocols and visual workflows are presented to facilitate its practical application in the laboratory.
Physicochemical Properties and Data
This compound is an alpha-amino fatty acid characterized by a carboxylic acid, an amino group at the alpha position, and a C8 alkyl chain.[1][2] These features impart both hydrophilic and lipophilic characteristics to the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C8H17NO2 | [1] |
| Molecular Weight | 159.23 g/mol | [1] |
| Melting Point | 194 - 196 °C | [1] |
| Water Solubility | 19 mg/mL | [1] |
| logP | -0.54 | [2] |
| pKa (Strongest Acidic) | 2.89 | [2] |
| pKa (Strongest Basic) | 9.53 | [2] |
Synthesis of this compound
Both racemic and enantiomerically pure forms of this compound can be accessed through chemical and enzymatic methods. The chiral integrity of the α-carbon is often crucial for the biological activity of its derivatives, making stereoselective synthesis a key focus.
Enzymatic Synthesis of (S)-2-Aminooctanoic Acid
A highly efficient method for the production of enantiomerically pure (S)-2-aminooctanoic acid utilizes a transaminase from Chromobacterium violaceum.[3] This biocatalytic approach offers high enantiomeric excess (>98% ee) and operates under mild reaction conditions.[3]
Experimental Protocol: Enzymatic Synthesis of (S)-2-Aminooctanoic Acid [3]
-
Reaction Setup: A reaction mixture is prepared containing 2-oxooctanoic acid (substrate), an amino donor (e.g., L-alanine), and the transaminase enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Cofactor: Pyridoxal 5'-phosphate (PLP) is added as a cofactor for the transaminase.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitoring: The progress of the reaction is monitored by techniques such as HPLC to determine the conversion of the keto acid to the amino acid.
-
Work-up and Purification: Upon completion, the enzyme is removed (e.g., by precipitation or filtration). The product, (S)-2-aminooctanoic acid, is then purified from the reaction mixture using techniques like ion-exchange chromatography.
The conversion efficiency of this enzymatic reaction is reported to be between 52-80%, depending on the ratio of the amino group donor to the acceptor.[3]
Caption: Workflow for the enzymatic synthesis of (S)-2-aminooctanoic acid.
Applications in Organic Synthesis
Peptide Synthesis and Modification
This compound is a valuable building block for the synthesis of lipopeptides. The incorporation of this fatty amino acid can significantly enhance the hydrophobicity of peptides, which can lead to improved biological activity, particularly for antimicrobial peptides (AMPs).[3][4]
Fmoc-protected this compound can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. The general workflow for Fmoc-based SPPS is outlined below.
Experimental Protocol: General Fmoc-SPPS Cycle
-
Resin Swelling: The solid support resin (e.g., Wang or Rink Amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the deprotection byproducts.
-
Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-2-aminooctanoic acid-OH) is activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then added to the resin. The coupling reaction forms the peptide bond.
-
Washing: The resin is washed again with DMF to remove unreacted reagents.
-
Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
Caption: General cycle for Fmoc-based solid-phase peptide synthesis.
Modification of antimicrobial peptides with this compound has been shown to significantly increase their efficacy. For instance, the C-terminal conjugation of (S)-2-aminooctanoic acid to a lactoferricin B-derived peptide resulted in up to a 16-fold improvement in antibacterial activity.[3]
Table 2: Minimal Inhibitory Concentrations (MIC) of a Lactoferricin B-Derived Peptide Modified with this compound [5]
| Microorganism | C-terminally Modified Peptide MIC (μg/ml) |
| Escherichia coli | 25 |
| Bacillus subtilis | 50 |
| Salmonella typhimurium | 100 |
| Pseudomonas aeruginosa | 200 |
| Staphylococcus aureus | 400 |
N-Acylation of this compound
The amino group of this compound can be readily acylated to introduce various functional groups, further expanding its utility as a synthetic building block. This is a common strategy for the synthesis of bioactive lipids and other complex molecules.
Experimental Protocol: General N-Acylation [6]
-
Activation of Carboxylic Acid: The carboxylic acid to be coupled with this compound is activated. A common method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to form an active ester.
-
Coupling Reaction: this compound is dissolved in a suitable solvent (e.g., a mixture of water and an organic solvent like dioxane or DMF), and the pH is adjusted to be basic (e.g., with NaHCO3). The activated carboxylic acid is then added to the solution of this compound.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up and Purification: Once the reaction is complete, the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
Caption: General workflow for the N-acylation of this compound.
Precursor in Pharmaceutical Synthesis
While direct synthetic routes starting from this compound are not always explicitly published in detail for proprietary drug synthesis, its structural motifs are present in several pharmacologically active molecules. For instance, the core structure of Fingolimod (FTY720), an immunomodulating drug used to treat multiple sclerosis, features a 2-amino-2-substituted propane-1,3-diol moiety attached to a 4-octylphenyl group.[7][8][9] The synthesis of Fingolimod and its analogs often involves intermediates that are structurally related to this compound derivatives, highlighting the relevance of this class of compounds in medicinal chemistry. The synthesis of Fingolimod analogs has been explored to develop new antibacterial agents.[10]
Conclusion
This compound is a multifaceted building block with significant potential in organic synthesis. Its utility is particularly evident in the development of modified peptides with enhanced biological activity and as a scaffold for the synthesis of complex molecules of pharmaceutical interest. The availability of efficient enzymatic methods for the synthesis of its chiral forms further enhances its appeal for stereoselective synthesis. The experimental protocols and workflows provided in this guide offer a practical foundation for researchers to incorporate this compound into their synthetic strategies, paving the way for the discovery and development of novel chemical entities.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Biosynthesis of this compound and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Synthesis and immunomodulating activity of new analogues of fingolimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | C8H17NO2 | CID 69522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Fingolimod Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of (S)-2-Aminooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-aminooctanoic acid is a non-proteinogenic amino acid that serves as a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. Traditional chemical synthesis of such chiral compounds often involves harsh reaction conditions, the use of hazardous reagents, and complex purification steps to resolve racemic mixtures. Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and efficient alternative. Transaminases (TAs), particularly ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the stereoselective transfer of an amino group from an amino donor to a prochiral ketone or aldehyde.[1] This enzymatic approach allows for the synthesis of enantiomerically pure amines and amino acids under mild reaction conditions with high selectivity.[2][3]
This document provides detailed application notes and protocols for the enzymatic synthesis of (S)-2-aminooctanoic acid from 2-oxooctanoic acid using a transaminase from Chromobacterium violaceum. This (S)-enantioselective ω-transaminase has demonstrated high efficiency and stereoselectivity in the synthesis of (S)-2-aminooctanoic acid, achieving high enantiomeric excess.[4][5]
Reaction Principle
The synthesis of (S)-2-aminooctanoic acid is achieved through an asymmetric transamination reaction. The ω-transaminase from Chromobacterium violaceum catalyzes the transfer of an amino group from a suitable amino donor, such as (S)-α-methylbenzylamine ((S)-α-MBA) or L-alanine, to the prochiral keto acid, 2-oxooctanoic acid. The reaction is reversible, and the equilibrium can be influenced by the ratio of the amino donor to the amino acceptor.[4] The reaction proceeds via a ping-pong bi-bi mechanism, a characteristic of transaminase-catalyzed reactions.[6]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of (S)-2-aminooctanoic acid using the ω-transaminase from Chromobacterium violaceum.
| Parameter | Value | Reference |
| Enzyme Source | Chromobacterium violaceum | [4] |
| Product | (S)-2-aminooctanoic acid | [4] |
| Substrate (Amino Acceptor) | 2-oxooctanoic acid | [5] |
| Enantiomeric Excess (ee) | > 98% | [4] |
| Conversion Efficiency | 52-80% | [4] |
Experimental Protocols
This section provides a detailed protocol for the enzymatic synthesis of (S)-2-aminooctanoic acid.
Materials and Reagents
-
Lyophilized ω-transaminase from Chromobacterium violaceum (Cv-ωTA)
-
2-oxooctanoic acid
-
(S)-α-methylbenzylamine ((S)-α-MBA) or L-alanine (amino donor)
-
Pyridoxal-5'-phosphate (PLP)
-
HEPES buffer (50 mM, pH 7.5)
-
Sodium chloride (NaCl)
-
Imidazole
-
Acetonitrile (for quenching and HPLC analysis)
-
Standard of (S)-2-aminooctanoic acid
-
Standard of 2-oxooctanoic acid
-
Standard of acetophenone (if using (S)-α-MBA as amino donor)
Equipment
-
Thermostatted shaker or incubator
-
pH meter
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column
-
Vortex mixer
-
Analytical balance
-
Micropipettes
Enzyme Preparation
-
Prepare a stock solution of the lyophilized Cv-ωTA in 50 mM HEPES buffer (pH 7.5) containing 300 mM NaCl, 10 mM imidazole, and 0.1 mM PLP.[3]
-
The final enzyme concentration in the reaction mixture should be empirically determined but can start in the range of 1-5 mg/mL.
Reaction Setup
-
In a microcentrifuge tube or a small reaction vessel, prepare the reaction mixture with the following components:
-
50 mM HEPES buffer (pH 7.5)
-
10 mM 2-oxooctanoic acid (amino acceptor)
-
20-50 mM (S)-α-methylbenzylamine or L-alanine (amino donor). Note: The optimal ratio of amino donor to acceptor should be determined empirically to maximize conversion.[4]
-
0.1 mM Pyridoxal-5'-phosphate (PLP)
-
Cv-ωTA enzyme solution (to a final concentration of 1-5 mg/mL)
-
-
The final reaction volume can be scaled as needed (e.g., 1 mL for initial screening).
-
Ensure all components are well mixed by gentle vortexing.
Reaction Conditions
-
Incubate the reaction mixture at 37-45°C with shaking (e.g., 200 rpm) for 12-24 hours.[5][7]
-
Monitor the reaction progress by taking aliquots at different time points (e.g., 2, 4, 8, 12, 24 hours).
Reaction Quenching and Sample Preparation
-
To stop the reaction, take a 100 µL aliquot of the reaction mixture and add it to 300 µL of acetonitrile.[7]
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
Analytical Method: HPLC Analysis
-
Yield Determination:
-
Use a standard C18 reverse-phase HPLC column.
-
Monitor the decrease in the 2-oxooctanoic acid peak and the increase in the (S)-2-aminooctanoic acid peak.
-
If (S)-α-MBA is used as the amino donor, the formation of acetophenone can also be monitored.[7]
-
Create a standard curve for both the substrate and the product to quantify the concentrations.
-
Mobile phase and gradient conditions should be optimized based on the specific column and HPLC system.
-
-
Enantiomeric Excess (ee) Determination:
-
Use a chiral HPLC column suitable for the separation of amino acid enantiomers.
-
Derivatization of the amino acid may be necessary for better separation and detection.
-
Run a standard of racemic 2-aminooctanoic acid to determine the retention times of the (R) and (S) enantiomers.
-
Analyze the reaction sample to determine the peak areas of the (S) and (R)-2-aminooctanoic acid.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [((S)-enantiomer - (R)-enantiomer) / ((S)-enantiomer + (R)-enantiomer)] x 100
-
Visualizations
References
- 1. ddd.uab.cat [ddd.uab.cat]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of this compound and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single point mutations reveal amino acid residues important for Chromobacterium violaceum transaminase activity in the production of unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Active-Site Engineering of ω-Transaminase for Production of Unnatural Amino Acids Carrying a Side Chain Bulkier than an Ethyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Peptide Conjugation with 2-Aminooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidation, the covalent attachment of a lipid moiety to a peptide, is a powerful strategy in drug development to enhance the therapeutic properties of peptide-based candidates. This modification can improve a peptide's metabolic stability, membrane permeability, and overall bioavailability.[1] 2-aminooctanoic acid (Aoa) is an eight-carbon fatty acid with an amino group, allowing for its direct incorporation into a peptide sequence using standard synthesis methodologies.[2] Conjugation with this compound increases the hydrophobicity of peptides, which can enhance their interaction with cell membranes and improve cellular uptake.[3] This application note provides a detailed protocol for the synthesis, purification, and characterization of peptides conjugated with this compound using Fmoc-based solid-phase peptide synthesis (SPPS).
Benefits of this compound Conjugation
The addition of a this compound moiety to a peptide can confer several advantageous properties:
-
Enhanced Biological Activity: The increased hydrophobicity can lead to improved interaction with biological membranes, which is particularly beneficial for antimicrobial and cell-penetrating peptides.[2][3]
-
Improved Pharmacokinetics: Lipidation can promote binding to serum albumin, extending the peptide's half-life in circulation.
-
Increased Stability: The lipid chain can protect the peptide from proteolytic degradation.
A notable example is the terminal modification of a lactoferricin B-derived antimicrobial peptide with this compound, which resulted in a significant improvement in its antibacterial activity.[2]
Experimental Protocols
This section details the materials and methods for the synthesis of a peptide conjugated with this compound. The protocol is based on the widely used Fmoc/tBu solid-phase peptide synthesis strategy.[4][5]
Materials and Reagents
| Reagent | Purpose | Supplier Example |
| Rink Amide Resin | Solid support for peptide amide synthesis | Sigma-Aldrich, Bachem |
| Fmoc-protected amino acids | Building blocks for peptide synthesis | Iris Biotech, ChemPep |
| Fmoc-2-aminooctanoic acid | Lipid moiety for conjugation | Custom synthesis or specialized supplier |
| N,N-Dimethylformamide (DMF) | Solvent for washing and coupling | Thermo Fisher Scientific |
| Dichloromethane (DCM) | Solvent for washing and resin swelling | Sigma-Aldrich |
| Piperidine | Reagent for Fmoc deprotection | Acros Organics |
| Coupling Reagents (e.g., HATU, HCTU, DIC) | Activation of carboxylic acids for amide bond formation | Aapptec, Iris Biotech |
| Base (e.g., DIPEA, NMM) | Activation of coupling reagents | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | Cleavage of the peptide from the resin | Thermo Fisher Scientific |
| Scavengers (e.g., TIS, water, DODT) | Quenching of reactive species during cleavage | Sigma-Aldrich |
| Acetonitrile (ACN) | Mobile phase for HPLC purification | Thermo Fisher Scientific |
| Diethyl ether or MTBE | Precipitation of the crude peptide | Sigma-Aldrich |
Experimental Workflow
Caption: General workflow for the synthesis of a this compound conjugated peptide.
Step-by-Step Protocol
1. Resin Preparation and Swelling
-
Place the Rink Amide resin (0.1 mmol scale) in a fritted syringe reaction vessel.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Swell the resin in DMF (5 mL) for at least 30 minutes.[6]
2. Initial Fmoc Deprotection
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF (5 mL) to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
3. Standard Amino Acid Coupling Cycle
-
In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 eq.), a coupling reagent such as HCTU (0.4 mmol, 4 eq.), and a base like DIPEA (0.8 mmol, 8 eq.) in DMF (2 mL).
-
Pre-activate the mixture for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed.[7]
-
After the reaction is complete, drain the solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
4. Iterative Deprotection and Coupling
-
Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each amino acid in the peptide sequence.
5. Coupling of Fmoc-2-Aminooctanoic Acid
-
Following the final standard amino acid coupling and subsequent Fmoc deprotection, the peptide is ready for conjugation with this compound.
-
Prepare a solution of Fmoc-2-aminooctanoic acid (0.4 mmol, 4 eq.), HCTU (0.4 mmol, 4 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF (2 mL).
-
Add the activated solution to the resin-bound peptide.
-
Allow the reaction to proceed for 2-4 hours. Due to the potential for steric hindrance from the alkyl chain, a longer coupling time is recommended.
-
Confirm the completion of the coupling using a Kaiser test.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
6. Final Fmoc Deprotection
-
Perform a final Fmoc deprotection as described in Step 2 to reveal the N-terminal amine of the this compound residue.
7. Cleavage and Deprotection of Side Chains
-
Wash the peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.[8] The choice of scavengers depends on the peptide sequence.[9][10]
-
Add the cleavage cocktail (5 mL) to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[9]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA (1 mL) and combine the filtrates.
8. Peptide Precipitation
-
Concentrate the TFA solution to a small volume using a stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether or MTBE (40 mL).
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
9. Purification by Reverse-Phase HPLC
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water.
-
Purify the peptide using a preparative or semi-preparative C18 reverse-phase HPLC column.[11][12]
-
A typical mobile phase system consists of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).[12]
-
Elute the peptide using a linear gradient of increasing Solvent B concentration.
-
Monitor the elution profile at 210-220 nm.[11]
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
10. Characterization by Mass Spectrometry
-
Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry, such as ESI-MS or MALDI-TOF.[13][14] The observed mass should correspond to the calculated mass of the this compound conjugated peptide.
11. Lyophilization
-
Combine the pure fractions and freeze-dry them to obtain the final peptide as a white, fluffy powder.
Data Presentation
Quantitative Analysis of a this compound Conjugated Antimicrobial Peptide
The following table summarizes the minimal inhibitory concentrations (MIC) of a lactoferricin B-derived peptide before and after conjugation with this compound, demonstrating the enhanced antimicrobial activity.[2]
| Organism | MIC of Unmodified Peptide (µg/mL) | MIC of C-terminally 2-AOA Conjugated Peptide (µg/mL) | Fold Improvement |
| Escherichia coli | 400 | 25 | 16 |
| Bacillus subtilis | 200 | 50 | 4 |
| Salmonella typhimurium | 400 | 100 | 4 |
| Pseudomonas aeruginosa | 800 | 200 | 4 |
| Staphylococcus aureus | >800 | 400 | >2 |
Data adapted from O'Connor et al., 2018.[2]
Expected Yield and Purity
The yield and purity of the final peptide can vary depending on the peptide sequence and the efficiency of the synthesis and purification steps.
| Parameter | Expected Range | Notes |
| Crude Peptide Yield | 50-80% | Dependent on the efficiency of each coupling and deprotection step. |
| Purity after HPLC | >95% | Target purity for most research and preclinical applications. |
The overall yield of a solid-phase peptide synthesis is highly dependent on the efficiency of each individual coupling and deprotection step. For instance, a 99% yield at each of the 140 steps for a 70-mer peptide results in a 24% overall yield, while a 99.5% yield per step increases the overall yield to 50%.[15]
Signaling Pathways and Logical Relationships
Hypothetical Signaling Pathway of a Lipidated Peptide Drug
The following diagram illustrates a hypothetical signaling pathway that could be initiated by a lipidated peptide drug that interacts with a cell surface receptor.
Caption: A generalized cell signaling pathway initiated by a lipidated peptide.
References
- 1. hplc.eu [hplc.eu]
- 2. Biosynthesis of this compound and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Bot Detection [iris-biotech.de]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. jchemrev.com [jchemrev.com]
- 14. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Application Notes and Protocols: N-Terminal vs. C-Terminal Modification of Peptides with 2-Aminooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic modification of peptides is a cornerstone of modern drug development, aiming to enhance their therapeutic properties such as stability, cell permeability, and biological activity. Lipidation, the covalent attachment of a fatty acid moiety, is a particularly effective strategy to modulate these characteristics. 2-Aminooctanoic acid (2-AOA), a non-proteinogenic amino acid bearing an eight-carbon lipid chain, offers a unique tool for peptide modification. Its bifunctional nature, possessing both an amino and a carboxylic acid group, allows for its incorporation at either the N-terminus or the C-terminus of a peptide chain.
This document provides a detailed comparison of N-terminal versus C-terminal modification of peptides with this compound. It includes experimental protocols for the synthesis of these modified peptides and a summary of the impact of the modification site on peptide bioactivity.
N-Terminal vs. C-Terminal Modification: A Comparative Overview
The position of the 2-AOA modification, whether at the N-terminus or the C-terminus, can significantly influence the physicochemical and biological properties of the resulting lipopeptide. While N-terminal acylation is a more common and technically simpler approach, C-terminal modification presents distinct advantages in certain applications.
A key study by Almahboub et al. (2018) directly compared the N-terminal and C-terminal conjugation of 2-AOA to an antimicrobial peptide (AMP) derived from lactoferricin B.[1] Their findings demonstrated that while both modifications enhanced the antimicrobial activity by up to 16-fold compared to the unmodified peptide, the C-terminally modified peptide consistently exhibited lower minimum inhibitory concentrations (MICs) against a range of bacteria.[1][2] This suggests that for this particular peptide scaffold, C-terminal lipidation with 2-AOA results in a more potent antimicrobial agent. The C-terminally modified peptide was notably the only one in the study to show complete inhibition of Staphylococcus aureus growth.[2]
The rationale behind these differences can be multifaceted. The N-terminus of many peptides is crucial for receptor interaction or enzymatic processing. Acetylation or acylation at the N-terminus can block degradation by aminopeptidases, thereby increasing peptide stability.[3] Similarly, C-terminal amidation is a common strategy to prevent degradation by carboxypeptidases.[] The introduction of a lipid moiety at either terminus can enhance membrane association and facilitate cell penetration. However, the precise impact on biological activity is often sequence-dependent and requires empirical validation.
Data Presentation
The following table summarizes the quantitative data on the antimicrobial activity of a lactoferricin B-derived peptide modified with this compound at either the N-terminus or the C-terminus, as reported by Almahboub et al. (2018).[1][2]
| Target Microorganism | Unmodified Peptide MIC (µg/mL) | N-Terminally Modified Peptide MIC (µg/mL) | C-Terminally Modified Peptide MIC (µg/mL) |
| Escherichia coli | >400 | >400 | 25 |
| Bacillus subtilis | >400 | >400 | 50 |
| Salmonella typhimurium | >400 | >400 | 100 |
| Pseudomonas aeruginosa | >400 | >400 | 200 |
| Staphylococcus aureus | >400 | >400 | 400 |
Experimental Protocols
The following are detailed protocols for the solid-phase synthesis of peptides modified with this compound at the N-terminus and C-terminus. These protocols are based on standard Fmoc/tBu solid-phase peptide synthesis (SPPS) chemistry.
Protocol 1: N-Terminal Modification of a Peptide with this compound
This protocol describes the on-resin acylation of a peptide with Fmoc-2-aminooctanoic acid after the completion of the peptide chain synthesis.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin for C-terminal amide)
-
Fmoc-2-aminooctanoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)
-
Solid-phase peptide synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Peptide Synthesis: Synthesize the desired peptide sequence on the Rink Amide resin using standard Fmoc-SPPS protocols. The final N-terminal Fmoc group should be removed.
-
Resin Washing: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove residual piperidine.
-
Activation of Fmoc-2-aminooctanoic acid: In a separate vial, dissolve Fmoc-2-aminooctanoic acid (3 equivalents relative to resin loading), Oxyma Pure (3 equivalents), and DIC (3 equivalents) in DMF. Allow the activation to proceed for 5-10 minutes at room temperature.
-
N-Terminal Acylation: Add the activated Fmoc-2-aminooctanoic acid solution to the peptide-resin. Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction.
-
Final Fmoc Deprotection: Once the coupling is complete, wash the resin with DMF (3 x 1 min). Add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc group from the 2-AOA.
-
Final Washing: Wash the resin with DMF (5 x 1 min) and DCM (5 x 1 min). Dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the crude peptide, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry.
Protocol 2: C-Terminal Modification of a Peptide with this compound
This protocol describes the synthesis of a peptide with this compound at the C-terminus by first attaching Fmoc-2-aminooctanoic acid to the resin.
Materials:
-
Fmoc-protected amino acids
-
2-Chlorotrityl chloride resin
-
Fmoc-2-aminooctanoic acid
-
N,N'-Diisopropylethylamine (DIPEA)
-
Methanol (for capping)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)
-
Solid-phase peptide synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Loading of Fmoc-2-aminooctanoic acid onto 2-Chlorotrityl Chloride Resin:
-
Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.
-
In a separate vial, dissolve Fmoc-2-aminooctanoic acid (1.5 equivalents relative to resin loading) in DCM.
-
Add DIPEA (3 equivalents) to the amino acid solution and mix.
-
Add the amino acid solution to the swollen resin and agitate for 1-2 hours at room temperature.
-
-
Capping of Unreacted Sites: Add a solution of DCM/Methanol/DIPEA (80:15:5) to the resin and agitate for 30 minutes to cap any unreacted chlorotrityl groups.
-
Resin Washing: Wash the resin with DCM (3 x 1 min) and DMF (3 x 1 min).
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc group from the 2-AOA.
-
Peptide Chain Elongation: Wash the resin with DMF (5 x 1 min). Proceed with the synthesis of the desired peptide sequence by sequential coupling of Fmoc-protected amino acids using standard Fmoc-SPPS protocols.
-
Final Fmoc Deprotection: After the last amino acid coupling, remove the final N-terminal Fmoc group with 20% piperidine in DMF.
-
Final Washing: Wash the resin with DMF (5 x 1 min) and DCM (5 x 1 min). Dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the TFA cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by RP-HPLC.
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry.
Mandatory Visualizations
Caption: Workflow for N-terminal modification with this compound.
Caption: Workflow for C-terminal modification with this compound.
Caption: General mechanism of action for membrane-active antimicrobial lipopeptides.
Discussion and Conclusion
The choice between N-terminal and C-terminal modification of a peptide with this compound is a critical design parameter that can profoundly impact its therapeutic potential. The available data on a lactoferricin B-derived antimicrobial peptide strongly suggest that for enhancing antibacterial potency, C-terminal modification may be superior.[1][2] This could be attributed to a more favorable orientation of the peptide for membrane interaction or the preservation of an N-terminal motif crucial for its activity.
The provided protocols offer a robust framework for the synthesis of both N- and C-terminally 2-AOA modified peptides using standard solid-phase techniques. Researchers can adapt these protocols to their specific peptide sequences and research needs.
The primary mechanism of action for such lipopeptides, particularly those with antimicrobial activity, is the disruption of the bacterial cell membrane. The initial electrostatic attraction between the cationic peptide and the anionic bacterial membrane is followed by the insertion of the lipid tail into the hydrophobic core of the membrane. This leads to membrane destabilization, pore formation, and ultimately, cell death.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis Incorporating 2-Aminooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their biological activity, stability, and pharmacokinetic properties. 2-Aminooctanoic acid (2-AOA), a non-proteinogenic amino acid with a C6 aliphatic side chain, has garnered significant interest in the field of peptide chemistry. Its inclusion in peptide sequences, particularly in antimicrobial peptides (AMPs), has been shown to enhance their therapeutic potential by increasing their hydrophobicity and, consequently, their ability to interact with and disrupt microbial membranes.[1][2]
This document provides detailed application notes and protocols for the successful incorporation of this compound into peptides using manual Fmoc solid-phase peptide synthesis (SPPS).
Chemical Structure of Fmoc-2-Aminooctanoic Acid:
-
IUPAC Name: (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)octanoic acid
-
Molecular Formula: C23H27NO4
-
Molecular Weight: 381.47 g/mol
-
CAS Number: 888725-91-5
Application: Enhancing Antimicrobial Activity
A prime application of incorporating this compound is in the development of more potent antimicrobial peptides. A notable example is the modification of a nine-amino-acid core of lactoferricin B, a well-known AMP.[1][2] The introduction of 2-AOA at either the N- or C-terminus of this peptide significantly enhances its antimicrobial activity against a range of pathogenic bacteria.
Quantitative Data: Antimicrobial Activity of a Lactoferricin B Analogue Modified with this compound
The following table summarizes the Minimal Inhibitory Concentration (MIC) values of a lactoferricin B analogue and its derivatives containing this compound against various bacterial strains. Lower MIC values indicate higher antimicrobial potency.
| Peptide Sequence | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. B. subtilis | MIC (µg/mL) vs. S. typhimurium | MIC (µg/mL) vs. P. aeruginosa | MIC (µg/mL) vs. S. aureus |
| Lactoferricin B Analogue (Unmodified) | >500 | >500 | >500 | >500 | >500 |
| N-terminus-2-AOA-Lactoferricin B Analogue | 50 | 100 | 200 | 400 | >500 |
| C-terminus-Lactoferricin B Analogue-2-AOA | 25 | 50 | 100 | 200 | 400 |
Data sourced from Almahboub et al., Appl Microbiol Biotechnol, 2018.[1][2]
Experimental Protocols
The following protocols are based on the successful synthesis of a this compound-containing lactoferricin B analogue. Standard Fmoc/tBu solid-phase peptide synthesis methodology is employed.
Resin Selection and Preparation
-
Resin: Rink Amide MBHA resin is suitable for the synthesis of C-terminally amidated peptides. For peptides with a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resin is recommended.
-
Protocol:
-
Place the desired amount of resin in a reaction vessel.
-
Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3 x 10 mL/g resin).
-
Fmoc-Amino Acid Coupling
This protocol describes the coupling of standard Fmoc-protected amino acids.
-
Reagents:
-
Fmoc-protected amino acid (4 equivalents)
-
HBTU (3.9 equivalents)
-
HOBt (4 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
DMF
-
-
Protocol:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin with DMF (5 x 10 mL/g resin).
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid, HBTU, and HOBt in DMF. Add DIPEA and pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 1-2 hours.
-
Washing: Wash the resin with DMF (3 x 10 mL/g resin) and DCM (3 x 10 mL/g resin).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Incorporation of Fmoc-2-Aminooctanoic Acid
Due to the hydrophobic nature of this compound, optimized coupling conditions are recommended to ensure high coupling efficiency.
-
Reagents:
-
Fmoc-2-aminooctanoic acid (2 equivalents)
-
HATU (1.9 equivalents)
-
HOAt (2 equivalents)
-
DIPEA (4 equivalents)
-
DMF
-
-
Protocol:
-
Fmoc Deprotection: Follow the standard deprotection protocol as described in section 2.1.
-
Fmoc-2-AOA Activation: In a separate vial, dissolve Fmoc-2-aminooctanoic acid, HATU, and HOAt in DMF. Add DIPEA and pre-activate for 2 minutes.
-
Coupling: Add the activated Fmoc-2-AOA solution to the deprotected resin. Agitate at room temperature. Due to the hydrophobicity, a longer coupling time or a double coupling may be necessary. Monitor the reaction progress with a Kaiser test after 2 hours. If the test is positive (blue beads), repeat the coupling step with fresh reagents.
-
Washing: Wash the resin with DMF (3 x 10 mL/g resin) and DCM (3 x 10 mL/g resin).
-
Peptide Cleavage and Deprotection
-
Cleavage Cocktail: Reagent K (Trifluoroacetic acid (TFA) / water / phenol / thioanisole / 1,2-ethanedithiol (EDT), 82.5:5:5:5:2.5)
-
Protocol:
-
Wash the peptide-resin with DCM (3 x 10 mL/g resin) and dry under vacuum.
-
Add the cleavage cocktail to the resin (10 mL/g resin).
-
Incubate the mixture at room temperature with occasional shaking for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Peptide Purification and Characterization
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Use a linear gradient of acetonitrile in water, both containing 0.1% TFA.
-
Collect fractions and analyze for purity.
-
-
Characterization:
-
Confirm the purity of the collected fractions by analytical RP-HPLC.
-
Verify the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Visualizations
Experimental Workflow
Caption: Workflow for SPPS of a 2-AOA-containing peptide.
Signaling Pathway: Antimicrobial Action of 2-AOA Modified Peptides
Caption: Mechanism of bacterial membrane disruption by 2-AOA peptides.
References
Enhancing Antimicrobial Peptide Efficacy with 2-Aminooctanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antimicrobial peptides (AMPs) represent a promising class of therapeutics in an era of mounting antibiotic resistance. However, their clinical utility can be hampered by suboptimal potency and stability. A key strategy to overcome these limitations is the chemical modification of AMPs to enhance their physicochemical properties. This document provides detailed application notes and protocols on the use of the unnatural amino acid, 2-aminooctanoic acid (2-AOA), to improve the efficacy of antimicrobial peptides. Modification with 2-AOA, a C8 fatty amino acid, increases the hydrophobicity of AMPs, a critical factor in their interaction with bacterial membranes. As demonstrated with a lactoferricin B-derived peptide, C-terminal conjugation of 2-AOA can lead to a significant, up to 16-fold, enhancement in antimicrobial activity.[1][2] This modification promotes membrane depolarization and impacts cell wall integrity without forming pores.[2] These notes offer a comprehensive guide, from the biosynthesis of 2-AOA to the evaluation of the modified AMPs' antimicrobial prowess.
Introduction
The relentless rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs), a component of the innate immune system of many organisms, are of considerable interest due to their broad-spectrum activity and unique mechanisms of action that are less prone to developing resistance.[3][4]
A primary mechanism of action for many AMPs involves interaction with and disruption of the bacterial cell membrane.[4] The amphipathic nature of these peptides, possessing both cationic and hydrophobic regions, is crucial for this activity. Enhancing the hydrophobicity of AMPs through modification, such as lipidation, can therefore bolster their antimicrobial efficacy.
This compound (2-AOA) is a synthetic amino acid that incorporates an eight-carbon fatty acid chain. Its amino functionality allows for direct conjugation to the N-terminus or C-terminus of a peptide chain without the need for linkers.[1][2] This modification has been shown to significantly improve the antimicrobial activity of a lactoferricin B-derived peptide.[1][2] C-terminal modification, in particular, has demonstrated superior enhancement of antimicrobial effects compared to N-terminal modification.[1][2]
These application notes provide a summary of the key findings and detailed protocols for the enzymatic synthesis of 2-AOA, its conjugation to AMPs, and the subsequent evaluation of the modified peptides' antimicrobial activity.
Key Data on 2-AOA Modified Lactoferricin B Peptide
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for a lactoferricin B-derived peptide before and after modification with this compound. The data clearly illustrates the enhanced potency of the C-terminally modified peptide against a range of both Gram-positive and Gram-negative bacteria.
| Organism | Peptide | MIC (µg/mL) | Fold Improvement (vs. Unmodified) |
| Escherichia coli | Unmodified Lactoferricin B derivative | 400 | - |
| N-terminally modified with 2-AOA | 50 | 8 | |
| C-terminally modified with 2-AOA | 25 | 16 | |
| Bacillus subtilis | Unmodified Lactoferricin B derivative | >800 | - |
| N-terminally modified with 2-AOA | 100 | >8 | |
| C-terminally modified with 2-AOA | 50 | >16 | |
| Salmonella typhimurium | Unmodified Lactoferricin B derivative | >800 | - |
| N-terminally modified with 2-AOA | 200 | >4 | |
| C-terminally modified with 2-AOA | 100 | >8 | |
| Pseudomonas aeruginosa | Unmodified Lactoferricin B derivative | >800 | - |
| N-terminally modified with 2-AOA | 400 | >2 | |
| C-terminally modified with 2-AOA | 200 | >4 | |
| Staphylococcus aureus | Unmodified Lactoferricin B derivative | >800 | - |
| N-terminally modified with 2-AOA | 800 | >1 | |
| C-terminally modified with 2-AOA | 400 | >2 |
Data sourced from Almahboub et al., 2018.[1][2]
Signaling Pathways and Experimental Workflows
Caption: Overall experimental workflow from synthesis to evaluation.
Caption: Proposed mechanism of action for 2-AOA modified AMPs.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of (S)-2-Aminooctanoic Acid (2-AOA)
This protocol describes the biocatalytic production of (S)-2-aminooctanoic acid using a transaminase from Chromobacterium violaceum.
Materials:
-
Transaminase from Chromobacterium violaceum (lyophilized whole cells or purified enzyme)
-
2-oxooctanoic acid (substrate)
-
(S)-(-)-α-methylbenzylamine (amino donor)
-
Pyridoxal-5'-phosphate (PLP) (cofactor)
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Reaction vessel
-
Incubator shaker
-
Centrifuge
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 8.0), 10 mM 2-oxooctanoic acid, 20 mM (S)-(-)-α-methylbenzylamine, and 1 mM PLP.
-
Add the transaminase enzyme preparation to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction mixture at 30°C with shaking (e.g., 200 rpm) for 24-48 hours.
-
Monitor the reaction progress by taking periodic samples and analyzing the formation of 2-AOA and the consumption of 2-oxooctanoic acid by HPLC.
-
Upon completion, terminate the reaction by centrifuging to remove the enzyme (if using whole cells) or by protein precipitation (e.g., with acetonitrile).
-
The supernatant containing the 2-AOA can be purified using standard chromatographic techniques.
Protocol 2: Solid-Phase Peptide Synthesis and 2-AOA Conjugation
This protocol outlines the synthesis of a model antimicrobial peptide and its subsequent C-terminal conjugation with 2-AOA.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Fmoc-2-aminooctanoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5)
-
Solid-phase peptide synthesis vessel
-
HPLC system for purification
Procedure:
-
Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using DIC and OxymaPure in DMF.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
-
C-terminal 2-AOA Conjugation: For the final coupling step, use Fmoc-2-aminooctanoic acid to attach the lipid moiety to the N-terminus of the resin-bound peptide (which will be the C-terminus after cleavage).
-
N-terminal Modification (Optional): For N-terminal modification, the peptide is first synthesized, and 2-AOA is coupled as the final amino acid.
-
Cleavage and Deprotection: After the final coupling, wash the resin thoroughly with DMF and DCM. Cleave the peptide from the resin and remove side-chain protecting groups by treating with the TFA cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Purify the lipidated peptide using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the broth microdilution method to determine the MIC of the modified and unmodified antimicrobial peptides.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Stock solutions of the peptides in sterile water or a suitable solvent
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each peptide at a high concentration (e.g., 1280 µg/mL).
-
Perform serial two-fold dilutions of each peptide stock solution in MHB directly in the 96-well plate to achieve a range of concentrations (e.g., from 640 µg/mL to 0.625 µg/mL).
-
Prepare a bacterial inoculum by diluting an overnight culture to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.
-
Add an equal volume of the bacterial inoculum to each well containing the peptide dilutions.
-
Include a positive control well (bacteria in MHB without peptide) and a negative control well (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the peptide that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration at which there is no significant increase in OD600.
Protocol 4: Bacterial Membrane Depolarization Assay
This protocol uses the membrane potential-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) to assess membrane depolarization.
Materials:
-
DiSC3(5) fluorescent dye
-
HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose
-
KCl solution (100 mM)
-
Bacterial suspension (mid-log phase)
-
Fluorometer or fluorescence plate reader (Excitation: ~622 nm, Emission: ~670 nm)
-
Peptide solutions
Procedure:
-
Grow bacteria to mid-log phase (OD600 ≈ 0.5-0.6).
-
Harvest the cells by centrifugation and wash them with HEPES buffer.
-
Resuspend the cells in HEPES buffer containing 100 mM KCl to an OD600 of approximately 0.05.
-
Add DiSC3(5) to the bacterial suspension to a final concentration of 0.4-1.0 µM and incubate in the dark until the fluorescence signal stabilizes (indicating dye uptake and quenching).
-
Transfer the bacterial suspension to a cuvette or a microplate well.
-
Record the baseline fluorescence for a short period.
-
Add the antimicrobial peptide at the desired concentration and continue to monitor the fluorescence.
-
An increase in fluorescence intensity indicates the release of the dye from the depolarized membrane.
-
A known membrane-depolarizing agent (e.g., gramicidin) can be used as a positive control.
Conclusion
The modification of antimicrobial peptides with this compound presents a viable and effective strategy for enhancing their antimicrobial potency. The increased hydrophobicity imparted by the C8 acyl chain of 2-AOA leads to a more pronounced interaction with and disruption of the bacterial cell membrane, resulting in improved bactericidal activity. The protocols provided herein offer a framework for the synthesis, conjugation, and evaluation of 2-AOA-modified AMPs, enabling researchers to explore this promising avenue for the development of next-generation antimicrobial therapeutics.
References
- 1. 4.5. Bacterial Cell Membrane Depolarization Assay [bio-protocol.org]
- 2. Biosynthesis of this compound and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes: The Role of 2-Aminooctanoic Acid in Advanced Lipopeptide Synthesis
Introduction
Lipopeptides are a prominent class of natural and synthetic compounds, comprising a lipid tail covalently attached to a peptide chain. Their amphiphilic nature allows them to interact with and disrupt cell membranes, making them potent antimicrobial, antifungal, and antitumor agents.[1][2] The modification of peptides with fatty acids, or lipidation, is a key strategy to enhance their therapeutic properties. 2-Aminooctanoic acid (2-AOA) is a non-proteinogenic amino acid that serves as a unique building block in lipopeptide synthesis. Its structure, which features both a carboxylic acid and an amino group on an eight-carbon aliphatic chain, provides a versatile tool for peptide modification.
Key Applications and Advantages of this compound
The primary application of this compound is to increase the hydrophobicity of therapeutic peptides, thereby enhancing their biological activity.[3][4] A significant advantage of using 2-AOA is its utility in both N-terminal and C-terminal lipidation without the need for specialized linkers.
-
N-Terminal Lipidation: The carboxylic acid group of 2-AOA can be activated and coupled to the free N-terminus of a peptide chain using standard peptide synthesis chemistry. This is a common method for producing lipopeptides.
-
C-Terminal Lipidation: Traditionally, C-terminal lipidation is challenging as it often requires orthogonal protecting groups and specialized linkers.[3] 2-AOA circumvents this issue; its amino group can be directly coupled to the C-terminus of a peptide, streamlining the synthesis process.[3][4]
Case Study: Enhancement of Antimicrobial Peptide (AMP) Activity
A notable application involves the modification of an antimicrobial peptide derived from lactoferricin B with (S)-2-aminooctanoic acid.[3] In this study, both N-terminal and C-terminal conjugation of 2-AOA to the peptide were performed. The resulting lipopeptides exhibited significantly improved antibacterial activity—up to 16-fold higher than the unmodified peptide.[3][4]
Crucially, the position of the lipid modification had a substantial impact on efficacy. The C-terminally modified peptides consistently demonstrated lower minimal inhibitory concentrations (MICs) against a range of bacteria compared to their N-terminally conjugated counterparts.[3][4] This highlights the importance of the lipid moiety's placement in optimizing the peptide's interaction with bacterial membranes.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies involving this compound.
Table 1: Biocatalytic Synthesis of (S)-2-aminooctanoic acid
| Enzyme Source | Substrate | Amino Donor | Donor:Acceptor Ratio | Conversion Efficiency (%) | Enantiomeric Excess | Reference |
| Chromobacterium violaceum (Transaminase) | 2-oxooctanoic acid | L-Alanine | Variable | 52 - 80 | >98% ee | [3][4] |
Table 2: Antimicrobial Activity of a Lactoferricin B-Derived Peptide Modified with 2-AOA
| Organism | Unmodified Peptide MIC (µg/mL) | N-Terminally Modified MIC (µg/mL) | C-Terminally Modified MIC (µg/mL) | Reference |
| Escherichia coli | >400 | >400 | 25 | [4] |
| Bacillus subtilis | >400 | >400 | 50 | [4] |
| Salmonella typhimurium | >400 | >400 | 100 | [4] |
| Pseudomonas aeruginosa | >400 | >400 | 200 | [4] |
| Staphylococcus aureus | >400 | >400 | 400 | [4] |
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of (S)-2-aminooctanoic acid
This protocol describes a generalized method for the asymmetric synthesis of (S)-2-AOA from its corresponding keto acid using a transaminase enzyme.
Materials:
-
Transaminase from Chromobacterium violaceum (or a similar (S)-selective transaminase)
-
2-oxooctanoic acid (keto-acid substrate)
-
L-alanine (amino donor)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
-
Reaction vessel with temperature control and agitation
-
Quenching solution (e.g., 1 M HCl)
-
Ethyl acetate for extraction
-
Standard equipment for work-up and purification (centrifuge, rotary evaporator, chromatography system)
Procedure:
-
Reaction Setup: Prepare a reaction buffer containing 100 mM potassium phosphate (pH 7.5) and the PLP cofactor (final concentration ~1 mM).
-
Reagent Addition: Dissolve the 2-oxooctanoic acid and L-alanine in the reaction buffer. The ratio of amino donor to acceptor can be varied (e.g., 1:1 to 5:1) to optimize conversion.[3]
-
Enzyme Addition: Add the transaminase enzyme to the reaction mixture to initiate the reaction. The final enzyme concentration will depend on its specific activity.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30-37°C) with gentle agitation for 12-24 hours. Monitor the reaction progress using HPLC or LC-MS.
-
Reaction Quenching: Once the reaction reaches the desired conversion, terminate it by adding 1 M HCl to lower the pH to ~2.0. This will precipitate the enzyme.
-
Enzyme Removal: Centrifuge the mixture to pellet the precipitated enzyme and remove the supernatant.
-
Product Extraction: Extract the aqueous supernatant with an organic solvent such as ethyl acetate three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator. The crude 2-AOA can be further purified using silica gel chromatography or recrystallization.
-
Analysis: Confirm the product identity and determine enantiomeric excess using chiral HPLC or GC.
Protocol 2: Solid-Phase Synthesis of a C-Terminally 2-AOA-Modified Peptide
This protocol outlines the incorporation of 2-AOA at the C-terminus of a peptide using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Fmoc-Rink Amide resin (or similar)
-
Fmoc-protected amino acids
-
N-Boc-protected (S)-2-aminooctanoic acid (Boc-2-AOA-OH)
-
Coupling reagents: HBTU/HOBt or HATU
-
Base: DIPEA
-
Deprotection reagent: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O
-
Diethyl ether
-
Standard SPPS reaction vessel and shaker
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling (2-AOA):
-
Pre-activate Boc-2-AOA-OH (1 eq) with HBTU/HOBt (0.95 eq) and DIPEA (2 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the swollen resin and shake for 2-4 hours.
-
Perform a Kaiser test to confirm complete coupling.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Boc Deprotection: Remove the N-terminal Boc group from the resin-bound 2-AOA using 50% TFA in DCM for 30 minutes. Wash thoroughly with DCM and DMF.
-
Peptide Chain Elongation (Fmoc-SPPS Cycles):
-
Coupling: Couple the subsequent Fmoc-amino acid (e.g., Fmoc-Ala-OH) using standard HBTU/DIPEA activation in DMF. Shake for 1-2 hours.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 10-15 minutes.
-
Washing: Wash the resin with DMF (5x).
-
Repeat this cycle for each amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection: After the last amino acid is coupled, perform a final deprotection with 20% piperidine in DMF.
-
Cleavage and Deprotection: Wash the final peptide-resin with DMF and DCM, and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Product Precipitation: Filter the resin and precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude lipopeptide using reverse-phase HPLC.
-
Analysis: Confirm the mass and purity of the final product using LC-MS.
Visualizations
References
- 1. Lipopeptide antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 2. mdpi.com [mdpi.com]
- 3. Biosynthesis of this compound and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common byproducts in the chemical synthesis of 2-aminooctanoic acid
Welcome to the technical support center for the chemical synthesis of 2-aminooctanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common chemical synthesis routes for this compound?
A1: The most common laboratory-scale synthesis methods for this compound are the Strecker synthesis and adaptations of the Gabriel synthesis, including direct aminolysis of a haloacid.
Q2: What is the starting material for the Strecker synthesis of this compound?
A2: The Strecker synthesis of this compound typically starts with heptanal.[1]
Q3: Can I use a ketone instead of an aldehyde in the Strecker synthesis to produce a substituted this compound?
A3: Yes, using a ketone instead of an aldehyde in the Strecker synthesis will result in the formation of an α,α-disubstituted amino acid.[2]
Troubleshooting Guides
Strecker Synthesis of this compound
The Strecker synthesis is a two-step process that involves the formation of an α-aminonitrile from an aldehyde (heptanal), followed by hydrolysis to the desired α-amino acid.[2][3][4]
Issue 1: Low Yield of this compound and Presence of 2-Hydroxyoctanoic Acid.
-
Possible Cause: Premature hydrolysis of the intermediate imine or cyanohydrin formation. Water in the reaction mixture can compete with ammonia, leading to the formation of a cyanohydrin, which upon hydrolysis, yields the α-hydroxy acid instead of the α-amino acid.
-
Troubleshooting:
-
Ensure all reactants and solvents are anhydrous.
-
Use a dessicant like MgSO₄ to remove any water formed during imine formation.[5]
-
Maintain a high concentration of ammonia to favor the formation of the imine over the cyanohydrin.
-
Issue 2: Presence of 2-Aminooctanamide in the Final Product.
-
Possible Cause: Incomplete hydrolysis of the intermediate 2-aminooctanonitrile. The hydrolysis of the nitrile to a carboxylic acid is a two-step process that proceeds through an amide intermediate. Insufficient reaction time or inadequate acid/base concentration can result in the isolation of the amide.
-
Troubleshooting:
-
Increase the reaction time for the hydrolysis step.
-
Ensure a sufficient excess of strong acid (e.g., HCl) or base (e.g., NaOH) is used for the hydrolysis.
-
Increase the temperature of the hydrolysis reaction, as this can be a slow step.
-
Issue 3: Formation of Polymeric Byproducts.
-
Possible Cause: Aldehydes, like heptanal, can undergo self-condensation reactions (aldol condensation) under basic or acidic conditions. Also, ammonium cyanide can form complex polymers.[6]
-
Troubleshooting:
-
Control the reaction temperature; lower temperatures can minimize side reactions.
-
Add the cyanide source slowly to the reaction mixture to maintain a low concentration and minimize polymerization.
-
Optimize the pH of the reaction. For the initial imine formation, a pH of around 4-5 is often optimal to facilitate the reaction while minimizing aldehyde side reactions.[7][8]
-
Aminolysis of 2-Bromooctanoic Acid
This method involves the direct reaction of 2-bromooctanoic acid with ammonia to form this compound.
Issue 1: Low Yield and Presence of 2-Hydroxyoctanoic Acid.
-
Possible Cause: Hydrolysis of the starting material. 2-bromooctanoic acid can react with water present in the aqueous ammonia solution, leading to the formation of 2-hydroxyoctanoic acid as a significant byproduct.
-
Troubleshooting:
-
Use a high concentration of ammonia to outcompete the hydrolysis reaction.
-
Control the reaction temperature. While higher temperatures increase the rate of aminolysis, they can also accelerate the competing hydrolysis. A gradual increase in temperature may be beneficial.[9]
-
Issue 2: Formation of a Di-substituted Amine Byproduct (Octyl-2-aminooctanoic acid).
-
Possible Cause: The newly formed this compound can act as a nucleophile and react with another molecule of 2-bromooctanoic acid, leading to the formation of a secondary amine byproduct.
-
Troubleshooting:
-
Use a large excess of ammonia. This ensures that the concentration of the primary amine product remains low relative to ammonia, minimizing its chance of reacting with the starting material.[9]
-
Slowly add the 2-bromooctanoic acid to the ammonia solution to maintain a low concentration of the alkylating agent.
-
Quantitative Data Summary
| Synthesis Method | Starting Material | Desired Product | Common Byproduct(s) | Expected Amount (Qualitative) |
| Strecker Synthesis | Heptanal | This compound | 2-Hydroxyoctanoic Acid, 2-Aminooctanamide, Polymeric materials | Low to Moderate |
| Aminolysis | 2-Bromooctanoic Acid | This compound | 2-Hydroxyoctanoic Acid, Di-substituted amine | Moderate to High |
Experimental Protocols
General Protocol for Strecker Synthesis of this compound
-
Imine Formation: In a well-ventilated fume hood, dissolve heptanal in a suitable solvent (e.g., ethanol or methanol). Add a solution of ammonium chloride in aqueous ammonia. Stir the mixture at room temperature.
-
Cyanide Addition: Slowly add a solution of sodium or potassium cyanide to the reaction mixture. Continue stirring at room temperature. The reaction progress can be monitored by techniques like TLC or GC-MS.
-
Hydrolysis: After the formation of the α-aminonitrile is complete, add a strong acid (e.g., concentrated HCl) to the reaction mixture. Heat the mixture to reflux to hydrolyze the nitrile to a carboxylic acid.
-
Work-up and Purification: Cool the reaction mixture and neutralize it with a base (e.g., pyridine or a dilute sodium hydroxide solution) to precipitate the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
General Protocol for Aminolysis of 2-Bromooctanoic Acid
-
Reaction Setup: In a pressure vessel, place a concentrated aqueous solution of ammonia.
-
Addition of Haloacid: Slowly add 2-bromooctanoic acid to the ammonia solution with vigorous stirring.
-
Reaction: Seal the vessel and heat the mixture. The reaction temperature and time will need to be optimized. A gradual increase in temperature may be employed to minimize byproduct formation.
-
Work-up and Purification: After the reaction is complete, cool the vessel and carefully vent any excess pressure. The excess ammonia can be removed by evaporation. The resulting crude this compound can be purified by recrystallization.
Logical Workflow for Troubleshooting
Below is a troubleshooting workflow for the Strecker synthesis of this compound.
Caption: Troubleshooting workflow for Strecker synthesis.
References
- 1. Heptanal | C7H14O | CID 8130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ck12.org [ck12.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. US20110251414A1 - Process for the ammonolysis of 11-bromoundecanoic acid - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yield in Peptide Conjugation with Fatty Acids
Welcome to the technical support center for peptide-fatty acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of lipidated peptides, with a primary focus on addressing low reaction yields.
Troubleshooting Guide
This guide provides answers to specific problems you may encounter during your peptide-fatty acid conjugation experiments.
Issue 1: Low or No Conjugation Product Observed
Q: My reaction shows a very low yield or no desired product upon analysis (e.g., by HPLC or MS). What are the potential causes and how can I troubleshoot this?
A: Low or no product formation is a common issue that can stem from several factors, ranging from the reagents and reaction conditions to the nature of the peptide itself. Here’s a systematic approach to troubleshooting:
-
Verify Reagent Quality and Stoichiometry:
-
Coupling Reagents: Ensure your coupling reagents (e.g., HATU, HCTU, DIC) are fresh and have been stored under the recommended conditions (typically dry and cold). Older or improperly stored reagents can lose activity. In comparative studies, HATU has been found to often give better coupling yields with less enantiomerization than HBTU or TBTU.
-
Fatty Acid Activation: Confirm that the fatty acid is properly activated. For carbodiimide-based methods, the addition of an activating agent like N-hydroxysuccinimide (NHS) is crucial. For uronium/aminium reagents like HATU, pre-activation of the fatty acid before adding it to the peptide can sometimes improve yields.
-
Stoichiometry: Ensure you are using the correct molar ratios of reagents. A common starting point is a slight excess of the activated fatty acid and coupling reagent relative to the peptide.
-
-
Optimize Reaction Conditions:
-
Solvent: The choice of solvent is critical. For solid-phase peptide synthesis (SPPS), DMF is common, but for peptides prone to aggregation, using N-methylpyrrolidone (NMP) or adding chaotropic salts may be beneficial.
-
Temperature: While room temperature is standard for many coupling reactions, gently heating the reaction (e.g., to 40-50°C) can sometimes overcome steric hindrance and improve yields, especially for difficult couplings. However, be aware that higher temperatures can also increase the risk of side reactions.
-
pH: For solution-phase conjugations, maintaining an optimal pH (typically around 7.4-8.0) is important for the availability of the free amine on the peptide for nucleophilic attack.
-
-
Consider Peptide-Specific Issues:
-
Steric Hindrance: If the conjugation site is sterically hindered (e.g., near a bulky amino acid or within a structured region of the peptide), the reaction may be slow or incomplete. Using a more reactive coupling reagent or extending the reaction time can help.
-
Peptide Aggregation: Hydrophobic peptides or those with certain sequences are prone to aggregation, which can prevent efficient conjugation. As mentioned, changing the solvent or adding denaturing agents can disrupt aggregation.
-
Issue 2: Presence of Multiple Peaks or Impurities in HPLC Analysis
Q: My HPLC chromatogram shows multiple peaks besides my starting materials and desired product. What are these impurities and how can I minimize them?
A: The presence of multiple peaks often indicates the occurrence of side reactions. Identifying these byproducts is the first step to mitigating them. Mass spectrometry is an invaluable tool for this purpose.
-
Common Side Reactions and Their Identification:
-
Racemization: The chiral center of the amino acid at the conjugation site can epimerize, leading to a diastereomeric impurity that may be difficult to separate by standard HPLC. Using coupling reagents with additives like HOAt (found in HATU) can suppress racemization.
-
Guanidinylation: Uronium-based coupling reagents (e.g., HBTU, HCTU) can react with the N-terminal amine of the peptide, forming a guanidinium group that terminates the chain. This results in a mass addition of +42 Da. Using phosphonium-based reagents like PyBOP or ensuring the coupling reagent is not in large excess can prevent this.
-
Double Acylation: If your peptide has multiple reactive sites (e.g., N-terminus and a lysine side chain) and you are aiming for site-specific conjugation, you may see products with more than one fatty acid attached. This can be addressed by using orthogonal protecting groups on the amino acid side chains.
-
Deletion Sequences: In solid-phase synthesis, incomplete coupling at any step can lead to peptides missing one or more amino acids. Optimizing the coupling efficiency at each step is key to avoiding this.
-
-
Troubleshooting Side Reactions:
-
Choice of Coupling Reagent: As detailed in the table below, different coupling reagents have different propensities for side reactions.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can increase the likelihood of side reactions. Monitor the reaction progress and aim for the shortest time required for completion.
-
Purification Strategy: A well-optimized HPLC purification protocol is essential for removing impurities.
-
Issue 3: Difficulty in Purifying the Lipidated Peptide
Q: My lipidated peptide is difficult to purify by HPLC. I'm seeing poor peak shape, low recovery, or co-elution with impurities. How can I improve my purification?
A: The increased hydrophobicity of lipidated peptides often makes their purification challenging.
-
Optimize HPLC Conditions:
-
Column Choice: A C4 or C8 column is often more suitable for hydrophobic peptides than a C18 column, as it provides less retention and can improve peak shape.
-
Mobile Phase: The standard mobile phases are water with 0.1% TFA (solvent A) and acetonitrile with 0.1% TFA (solvent B). For very hydrophobic peptides, you may need to use a shallower gradient and a higher final concentration of acetonitrile. An increase of 1% B per minute is a typical starting point for gradient optimization.
-
Flow Rate: Adjusting the flow rate can also impact resolution.
-
Sample Preparation: Ensure your crude peptide is fully dissolved before injection. Using a solvent like DMSO to dissolve the peptide before diluting it in the mobile phase can be effective.
-
-
Alternative Purification Strategies:
-
Flash Chromatography: For larger quantities of crude peptide, reversed-phase flash column chromatography can be a faster and more cost-effective alternative to preparative HPLC.
-
Solid-Phase Extraction (SPE): SPE can be used as a preliminary purification step to remove excess reagents and some impurities before the final HPLC purification.
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Peptide-Fatty Acid Conjugation
| Coupling Reagent | Structure Type | Relative Reactivity | Advantages | Disadvantages |
| HATU | Aminium Salt | Very High | Fast reaction times, low racemization, high yields. | Can cause guanidinylation if used in excess. More expensive than some alternatives. |
| HCTU | Aminium Salt | High | Good reactivity, often a more cost-effective alternative to HATU. | Can cause guanidinylation. May be less effective for very hindered couplings compared to HATU. |
| PyBOP | Phosphonium Salt | High | Does not cause guanidinylation, good for sterically hindered couplings. | Can be less reactive than HATU. |
| DIC/HOBt | Carbodiimide | Moderate | Cost-effective, commonly used. | Slower reaction times, higher risk of racemization compared to uronium/phosphonium reagents. |
| COMU | Uronium Salt | Very High | High reactivity, often requires only one equivalent of base. | Can cause peptide termination. |
Experimental Protocols
Protocol 1: Solid-Phase N-Terminal Fatty Acid Conjugation
This protocol describes the manual conjugation of a fatty acid to the N-terminus of a peptide synthesized on a resin using Fmoc solid-phase peptide synthesis (SPPS).
-
Peptide Synthesis: Synthesize the peptide sequence on a suitable resin (e.g., Rink Amide resin) using standard Fmoc-SPPS chemistry.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, treat the resin-bound peptide with a solution of 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Fatty Acid Coupling:
-
Prepare the coupling solution: In a separate vial, dissolve the fatty acid (e.g., palmitic acid, 3 equivalents relative to the resin loading), a coupling reagent (e.g., HATU, 2.9 equivalents), and an activator base (e.g., DIPEA, 6 equivalents) in DMF.
-
Add the coupling solution to the resin and allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.
-
Cleavage and Deprotection: Cleave the lipidated peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail appropriate for the peptide sequence (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet under vacuum and then lyophilize from an appropriate solvent mixture (e.g., water/acetonitrile).
-
Purification: Purify the crude lipidated peptide by preparative HPLC.
Protocol 2: HPLC Purification of a Palmitoylated Peptide
This protocol provides a general guideline for the purification of a palmitoylated peptide using reversed-phase HPLC.
-
Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a strong solvent like DMSO, then dilute with the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B) to the desired concentration. Filter the sample through a 0.45 µm filter before injection.
-
Column and Solvents:
-
Column: Use a C4 or C8 reversed-phase column suitable for preparative HPLC.
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample.
-
Apply a linear gradient. For a palmitoylated peptide, a typical gradient might be from 30% to 100% Solvent B over 40-60 minutes. The optimal gradient should be determined empirically using analytical HPLC first.
-
-
Fraction Collection: Collect fractions corresponding to the peaks observed on the chromatogram.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure desired product.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified lipidated peptide.
Mandatory Visualization
Preventing side reactions during N-terminal acylation of peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing common side reactions during the N-terminal acylation of peptides.
Troubleshooting Guide
This guide addresses specific issues that may arise during N-terminal acylation experiments, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Acylation Yield | Incomplete reaction; Steric hindrance at the N-terminus; Peptide aggregation. | Optimize coupling reagent and reaction time. For sterically hindered N-termini, consider using more reactive acylating agents or microwave-assisted synthesis. To mitigate aggregation, use chaotropic salts or solvents like DMSO.[1] |
| Side-Chain Acylation | Nucleophilic side chains (e.g., Lys, Ser, Thr, Tyr) are reacting with the acylating agent. | Use orthogonal protecting groups for reactive side chains.[1][2] Adjusting the reaction pH to be slightly acidic can protonate side-chain amines, reducing their nucleophilicity.[3][4] |
| Racemization of Amino Acids | Over-activation of the carboxylic acid; High reaction temperatures. | Use racemization-suppressing additives like HOBt or HOAt.[1][2] For temperature-sensitive amino acids like histidine and cysteine, consider coupling at a lower temperature (e.g., 50°C instead of 80°C with microwave synthesis).[5][6] |
| Presence of Deletion Sequences | Incomplete coupling in the preceding synthesis step; N-terminal blocking by side reactions. | Ensure high coupling efficiency during peptide synthesis. Use a capping step with acetic anhydride after each coupling to block any unreacted amino groups. |
| Guanidinylation of the N-terminus | Reaction of the N-terminal amine with uronium/aminium-based coupling reagents. | Pre-activate the acylating agent before adding it to the peptide-resin to avoid direct contact of the coupling reagent with the free N-terminus.[7] |
| Diketopiperazine Formation | Cyclization of the N-terminal dipeptide, common with Proline in the first or second position. | When using Fmoc chemistry, synthesize on 2-chlorotrityl chloride resin to sterically hinder this side reaction.[7] |
| Truncation of N-acetylated Peptoid | Spontaneous truncation under standard TFA cleavage conditions. | Utilize a modified cleavage cocktail of TFA/CH2Cl2/H2O/TIS (50:42:5:3) for a duration of 1 hour.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during N-terminal acylation?
A1: The most prevalent side reactions include acylation of nucleophilic amino acid side chains (such as the ε-amino group of lysine and the hydroxyl groups of serine, threonine, and tyrosine), racemization of the N-terminal amino acid, and guanidinylation of the N-terminal amine when using certain coupling reagents.[7]
Q2: How can I selectively acylate the N-terminus in the presence of a lysine residue?
A2: Several strategies can be employed for selective N-terminal acylation:
-
pH Control: The pKa of the N-terminal α-amine (around 7.6-8.0) is lower than that of the lysine ε-amine (around 10.5).[3] Performing the acylation at a pH between 7 and 8 can selectively target the more nucleophilic N-terminus.[4]
-
Protecting Groups: Utilize an orthogonal protecting group for the lysine side chain that is stable under the N-terminal acylation conditions and can be removed later.
-
Specialized Reagents: Employ acylating agents that show high selectivity for the N-terminus, such as acyl phosphates generated enzymatically or tunable phenol esters.[9][10][11]
-
His-Tag Acylation: Incorporating a specific N-terminal Gly-His tag (e.g., GHHHHHH) can direct acylation to the N-terminal glycine with high selectivity when using reagents like 4-methoxyphenyl esters.[3][12][13][14][15][16]
Q3: What is the purpose of "capping" in peptide synthesis and how does it relate to N-terminal acylation?
A3: Capping is the process of acetylating any unreacted N-terminal amines on the growing peptide chain after each coupling cycle. This is typically done using acetic anhydride. The purpose is to terminate the extension of these "failure sequences." N-terminal acetylation of the final peptide is essentially a deliberate, final capping step to modify the terminus.[17] This modification can increase the peptide's stability against enzymatic degradation.[18][19]
Q4: Can I remove an N-terminal acetyl group if it's causing solubility issues?
A4: While resynthesizing the peptide without the acetyl group is the most straightforward approach, chemical deacetylation methods exist, though they can be harsh.[20] Alternatively, solubility issues with acetylated hydrophobic peptides can sometimes be addressed by using co-solvents like acetonitrile or detergents, or by using cyclodextrins to enhance solubility.[8][20]
Q5: How can I minimize racemization during the acylation step?
A5: Racemization can be minimized by:
-
Avoiding excessive activation of the acylating agent.
-
Using coupling additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[1][2]
-
Controlling the reaction temperature, especially for sensitive amino acids.[5][6]
-
In some cases, using a weaker base like sym-collidine instead of DIPEA or NMM can reduce the risk of racemization.[2]
Quantitative Data Summary
The following tables summarize quantitative data on the efficiency and selectivity of different N-terminal acylation methods.
Table 1: Selectivity of N-terminal Acylation using a Gly-His Tag
| N-terminal Sequence | Acylating Agent | N-terminal Acylation (%) | Side-chain Acylation (%) |
| GHHHHHH-Peptide | 4-methoxyphenyl azide | >95 | <5 |
| GHHH-Peptide | Gluconolactone | High | Low |
| LRFKY-NH2 (No His-tag) | Gluconolactone | Low | N/A |
Data synthesized from Martos-Maldonado et al., Nature Communications (2018).[3][13][14]
Table 2: Efficiency of N-terminal Acylation with Tunable Phenol Esters
| N-terminal Amino Acid | Acylating Phenol Ester | Conversion (%) | Nα-selectivity (%) |
| Library of 20 AAs | Ortho-sulfonic acid/sulfonamide substituted | High | Excellent |
| Phenylalanine (in Insulin) | 2,4-dichloro-6-sulfonic acid phenol ester | >99 | >99:1 (Nα/Nε) |
Data from Mikkelsen et al., Bioconjugate Chemistry (2022) and another study on phenol esters.[9][10][21][22]
Experimental Protocols
Protocol 1: On-Resin N-Terminal Acetylation
This protocol details the procedure for acetylating the N-terminus of a peptide while it is still attached to the solid-phase resin.[17]
Materials:
-
Peptide-resin with a free N-terminus
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Acetylation reagent: 10% Acetic Anhydride in DMF
-
Coarse fritted peptide synthesis reaction vessel
-
Vortex mixer or stir plate
Procedure:
-
Place the peptide-resin in the reaction vessel.
-
Wash the resin with DCM for 1 minute. Drain the solvent.
-
Wash the resin with DMF for 1 minute. Drain the solvent.
-
Add the acetylation reagent to the resin.
-
Agitate the mixture for 20 minutes at room temperature.
-
Drain the acetylation reagent.
-
Wash the resin thoroughly with DMF (3 times).
-
Wash the resin with DCM (3 times).
-
The N-terminally acetylated peptide is now ready for cleavage from the resin.
Protocol 2: Selective N-terminal Acylation using a Gly-His Tag and 4-Methoxyphenyl Esters
This protocol is adapted from Martos-Maldonado et al. for the selective acylation of peptides containing an N-terminal GHHHHHH sequence.[3][13][14]
Materials:
-
Purified peptide with an N-terminal GHHHHHH sequence
-
4-methoxyphenyl ester of the desired acyl group
-
HEPES buffer (200 mM, pH 7.5)
-
Acetonitrile (ACN)
-
Reaction tubes
Procedure:
-
Dissolve the GHHHHHH-tagged peptide in the HEPES buffer to a final concentration of 1 mM.
-
Prepare a stock solution of the 4-methoxyphenyl ester in a minimal amount of a compatible organic solvent (e.g., DMF or DMSO).
-
Add the 4-methoxyphenyl ester stock solution to the peptide solution to achieve the desired molar excess (e.g., 25 equivalents).
-
Incubate the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the acylated peptide using reverse-phase HPLC.
Visualizations
Caption: Workflow for on-resin N-terminal acetylation.
Caption: Troubleshooting logic for low selectivity in N-terminal acylation.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selectivity and stability of N-terminal targeting protein modification chemistries - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pure.au.dk [pure.au.dk]
- 10. Selective N-Terminal Acylation of Peptides and Proteins with Tunable Phenol Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence | Semantic Scholar [semanticscholar.org]
- 13. Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Highly selective chemical modification of poly-His tagged peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 18. Effect of inner pH on peptide acylation within PLGA microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. N-terminal acetylation can stabilize proteins independent of their ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chiral Separation of Alpha-Amino Fatty Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chiral separation of alpha-amino fatty acids.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor or No Enantiomeric Resolution
Q: I am not seeing any separation between my alpha-amino fatty acid enantiomers. What are the likely causes and how can I fix this?
A: This is a common issue that can arise from several factors related to your column, mobile phase, or sample preparation.
-
Incorrect Chiral Stationary Phase (CSP): The selection of the CSP is critical for chiral recognition. Not all CSPs are suitable for all analytes. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their broad applicability.[1][2]
-
Troubleshooting Steps:
-
Consult Column Selection Guides: Refer to manufacturer's literature and databases to choose a column known to be effective for your specific or structurally similar alpha-amino fatty acids.[3][4]
-
Screen Multiple Columns: If you have access to them, screen a set of chiral columns with different selectivities (e.g., Chiralpak IA, IB, IC).[4]
-
-
-
Inappropriate Mobile Phase: The mobile phase composition, including the organic modifier and any additives, plays a crucial role in achieving separation.
-
Troubleshooting Steps:
-
Optimize Organic Modifier: Vary the ratio of your organic modifier (e.g., isopropanol, ethanol, acetonitrile) to the non-polar solvent (e.g., hexane, heptane).[5]
-
Introduce Additives: For acidic or basic analytes, the addition of a small amount of an acidic (e.g., trifluoroacetic acid - TFA, formic acid) or basic (e.g., diethylamine - DEA) additive can significantly improve separation.[6][7]
-
Consider Polar Organic Mode: For compounds poorly soluble in non-polar solvents, switching to a polar organic mobile phase might be beneficial.[8]
-
-
-
Derivatization Issues (for GC): For gas chromatography, incomplete or improper derivatization of the amino and carboxylic acid groups will lead to poor peak shape and no separation.
-
Troubleshooting Steps:
-
Verify Derivatization Protocol: Ensure your derivatization procedure is complete. This typically involves a two-step process of esterification followed by acylation.
-
Check Reagent Quality: Use fresh, high-quality derivatization reagents.
-
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: My peaks are tailing or fronting, which is affecting my resolution and quantification. What should I do?
A: Poor peak shape is often caused by secondary interactions, column degradation, or issues with the mobile phase or sample.
-
Peak Tailing:
-
Causes:
-
Secondary Interactions: Unwanted interactions between the analyte and active sites on the silica support (residual silanols).[4]
-
Column Contamination: Accumulation of strongly retained compounds on the column inlet.[9]
-
Low Buffer Concentration: Inadequate buffering of the mobile phase can lead to tailing for ionizable compounds.
-
-
Troubleshooting Steps:
-
Add Mobile Phase Modifiers: For basic compounds, add a basic modifier like DEA to the mobile phase. For acidic compounds, add an acidic modifier like TFA.[7]
-
Increase Buffer Strength: If using a buffer, try increasing its concentration.[10]
-
Flush the Column: Flush the column with a strong solvent to remove contaminants.[11]
-
-
-
Peak Fronting:
-
Causes:
-
Sample Overload: Injecting too much sample can lead to fronting.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
-
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute your sample and reinject.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the mobile phase.
-
-
Issue 3: Inconsistent Retention Times
Q: My retention times are drifting or are not reproducible between runs. How can I stabilize my method?
A: Fluctuating retention times can be caused by a variety of factors, including changes in the mobile phase, temperature, or HPLC system equilibration.[12][13][14]
-
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: Chiral columns, especially polysaccharide-based ones, may require longer equilibration times than standard reversed-phase columns.[3]
-
Control Column Temperature: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.[12][13] A general rule is that a 1°C change in temperature can alter retention time by 1-2%.[13]
-
Prepare Fresh Mobile Phase: Mobile phase composition can change over time due to evaporation of the more volatile components. Prepare fresh mobile phase daily.
-
Check for Leaks: Inspect the HPLC system for any leaks, which can cause pressure and flow rate fluctuations.
-
Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump.
-
Frequently Asked Questions (FAQs)
Q1: Do I always need to derivatize my alpha-amino fatty acids for chiral separation?
A1: Not necessarily for HPLC, but it is required for GC. For HPLC, direct enantioseparation of underivatized amino acids is possible using specific chiral stationary phases like macrocyclic glycopeptide (e.g., CHIROBIOTIC T) or zwitterionic ion-exchangers (e.g., CHIRALPAK ZWIX).[15][16] However, derivatization with reagents like FMOC (N-(9-fluorenylmethoxycarbonyl)) can improve peak shape and detectability for UV analysis.[17][18][19][20] For GC, derivatization is essential to make the amino acids volatile.
Q2: How do I choose the right chiral column for my specific alpha-amino fatty acid?
A2: The selection process often involves a combination of literature review and empirical screening.[1][4] Start by searching for published methods for your analyte or structurally similar compounds. Reputable column manufacturers provide application notes and databases that can guide your selection.[2] If no information is available, a column screening kit with multiple CSPs of different chemistries is a good starting point.
Q3: What is the impact of temperature on chiral separation?
A3: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[21] Generally, lower temperatures tend to increase enantioselectivity (the separation factor, α) but may lead to broader peaks and longer analysis times.[3][10] Conversely, higher temperatures can improve peak efficiency but may decrease selectivity. The optimal temperature is a balance between these factors and should be determined experimentally for each method.
Q4: Can I use gradient elution for chiral separations?
A4: While isocratic elution is more common for chiral separations, gradient elution can be used, particularly for complex samples containing multiple enantiomeric pairs with a wide range of retention times. However, it is crucial to ensure that the column is properly re-equilibrated between injections to maintain reproducibility.
Q5: What are some common matrix effects I should be aware of when analyzing biological samples?
A5: Biological matrices can introduce interfering compounds that co-elute with your analytes of interest, leading to inaccurate quantification.[22] These matrix components can also cause ion suppression or enhancement in mass spectrometry detection. Proper sample preparation, including protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE), is crucial to minimize matrix effects.[22]
Data Presentation
Table 1: Chiral Separation of N-FMOC Protected Alpha-Amino Acids on Lux Cellulose-2 Column [17]
| FMOC-α-Amino Acid | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) (D-enantiomer) | Resolution (Rs) |
| Alanine | 60% Acetonitrile / 40% Water + 0.1% TFA | 1.0 | 8.5 | 2.1 |
| Valine | 60% Acetonitrile / 40% Water + 0.1% TFA | 1.0 | 10.2 | 3.5 |
| Leucine | 70% Acetonitrile / 30% Water + 0.1% TFA | 1.0 | 12.8 | 4.2 |
| Isoleucine | 70% Acetonitrile / 30% Water + 0.1% TFA | 1.0 | 11.5 | 3.8 |
| Phenylalanine | 70% Acetonitrile / 30% Water + 0.1% TFA | 1.0 | 15.1 | 5.1 |
Table 2: Mobile Phase Additives and Their Impact on Peak Shape [5][6][7]
| Analyte Type | Common Problem | Additive | Typical Concentration | Expected Outcome |
| Basic Amino Acids | Peak Tailing | Diethylamine (DEA) | 0.1% | Improved peak symmetry |
| Acidic Amino Acids | Peak Tailing, Poor Retention | Trifluoroacetic Acid (TFA) | 0.1% | Improved peak symmetry and retention |
| Zwitterionic Amino Acids | Broad Peaks | Formic Acid or Acetic Acid | 0.1% | Sharper peaks, improved resolution |
Experimental Protocols
Protocol 1: HPLC Separation of N-FMOC Protected Alpha-Amino Fatty Acids
This protocol provides a general procedure for the chiral separation of N-FMOC protected alpha-amino fatty acids using a polysaccharide-based chiral stationary phase.
1. Materials and Reagents:
-
N-FMOC protected alpha-amino fatty acid standard
-
HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA)
-
Chiral HPLC column (e.g., Lux Cellulose-2, 250 x 4.6 mm, 5 µm)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Column oven
3. Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the desired ratio (e.g., 60:40 v/v) and adding 0.1% TFA. For example, to prepare 1 L of mobile phase, mix 600 mL of acetonitrile, 400 mL of water, and 1 mL of TFA. Degas the mobile phase before use.
-
Sample Preparation: Dissolve the N-FMOC protected alpha-amino fatty acid standard in the mobile phase to a final concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Set the column temperature to 25 °C.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the sample solution.
-
Monitor the elution at a wavelength of 265 nm.
-
-
Data Analysis: Identify the two enantiomer peaks and calculate the resolution (Rs). A resolution of >1.5 is generally considered baseline separation.[17]
Protocol 2: GC-MS Analysis of Derivatized Alpha-Amino Fatty Acids
This protocol outlines the derivatization and subsequent GC-MS analysis of alpha-amino fatty acids.
1. Materials and Reagents:
-
Alpha-amino fatty acid standard
-
3 N Methanolic HCl
-
Methylene chloride
-
Trifluoroacetic anhydride (TFAA)
-
Chiral GC column (e.g., Chirasil-Val)
2. Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer (GC-MS)
3. Derivatization Procedure: [23]
-
Esterification: To 1 mg of the amino acid sample in a reaction vial, add 1 mL of 3 N methanolic HCl. Cap the vial and heat at 100 °C for 30 minutes. After cooling, evaporate the solvent under a gentle stream of nitrogen.
-
Acylation: Dissolve the residue from the previous step in 1 mL of methylene chloride. Add 100 µL of TFAA. Cap the vial and heat at 60 °C for 20 minutes. After cooling, evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the final residue in an appropriate volume of methylene chloride for GC-MS analysis.
4. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization: Electron Ionization (EI)
-
MS Scan Range: 50-500 m/z
Mandatory Visualizations
Caption: A logical workflow for troubleshooting common issues in chiral separation.
Caption: A systematic approach to chiral method development for alpha-amino fatty acids.
References
- 1. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chiraltech.com [chiraltech.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. chiraltech.com [chiraltech.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. mtc-usa.com [mtc-usa.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chiraltech.com [chiraltech.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. phenomenex.com [phenomenex.com]
- 18. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 19. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 20. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 21. Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
Stability testing of 2-aminooctanoic acid under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of 2-aminooctanoic acid. The information is intended for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, solid this compound should be stored at -20°C for up to three years.[1] Stock solutions are typically stored at -80°C and can be kept for over a year.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the product.[1] For short-term storage of a week or less, solutions can be kept at 4°C.[1]
Q2: What typical forced degradation conditions should be applied to this compound?
Forced degradation studies are essential to understand the chemical stability of a molecule.[2] For this compound, the following stress conditions are recommended to be investigated:
-
Acidic and Basic Hydrolysis: Exposure to a range of pH values (e.g., 0.1 M HCl, 0.1 M NaOH) at elevated temperatures.
-
Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Stress: Exposure to high temperatures in both solid and solution states.
-
Photostability: Exposure to controlled light conditions as per ICH Q1B guidelines.[2]
Q3: Which analytical techniques are suitable for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for separating, identifying, and quantifying the active pharmaceutical ingredient (API) and its degradation products.[3] Mass spectrometry (MS), often coupled with HPLC (LC-MS), is invaluable for the structural elucidation of unknown degradants.[4]
Troubleshooting Guide
Issue 1: I am observing significant degradation of this compound in my control sample.
-
Possible Cause: The solvent may be contaminated or inappropriate. For instance, hygroscopic DMSO can impact solubility and stability.[5]
-
Troubleshooting Step: Prepare fresh solutions using high-purity solvents. If using DMSO, use a newly opened bottle.[5] Ensure the pH of the solution is appropriate if not specified.
Issue 2: My analytical method is not separating the main peak from the degradation products.
-
Possible Cause: The chromatographic conditions (e.g., mobile phase, column, gradient) may not be optimal for resolving the parent compound and its more polar or non-polar degradants.
-
Troubleshooting Step: Method development will be necessary. Experiment with different mobile phase compositions, pH, and gradients. Consider using a different column chemistry. Forced degradation studies can help determine if the analytical methods are sufficient.[6]
Issue 3: I am seeing multiple small peaks in my chromatogram after stress testing, but I am unsure if they are true degradants.
-
Possible Cause: These peaks could be artifacts from the stress agent, impurities from the excipients, or minor degradation products.
-
Troubleshooting Step: Analyze a blank sample (matrix without the active ingredient) subjected to the same stress conditions. This will help in identifying any peaks not related to the degradation of this compound.
Experimental Protocols and Data
The following sections detail the methodologies for key stability experiments and present illustrative data. Note: The quantitative data provided is representative and intended for instructional purposes.
Protocol for Forced Degradation Studies
Forced degradation studies are conducted to determine the intrinsic stability of the molecule by subjecting it to conditions more severe than accelerated stability testing.[2]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for 8 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 70°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photostability: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Illustrative Stability Data for this compound
The following tables summarize the potential degradation of this compound under various stress conditions.
Table 1: Degradation of this compound in Solution
| Stress Condition | Duration (hours) | Temperature | % Assay of this compound | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 | 60°C | 95.2 | 4.8 | 1 |
| 0.1 M NaOH | 8 | 60°C | 89.5 | 10.5 | 2 |
| 3% H₂O₂ | 24 | Room Temp | 85.3 | 14.7 | 3 |
| Water (Reflux) | 24 | 60°C | 99.1 | 0.9 | 0 |
Table 2: Degradation of this compound in Solid State
| Stress Condition | Duration (hours) | Temperature | % Assay of this compound | % Degradation |
| Thermal | 48 | 70°C | 98.8 | 1.2 |
| Photolytic | - | As per ICH Q1B | 97.5 | 2.5 |
Visualizations
Experimental Workflow for Forced Degradation
Caption: Workflow for conducting forced degradation studies.
Potential Degradation Pathway of this compound
A plausible degradation pathway for this compound, particularly under oxidative stress, involves oxidative deamination and decarboxylation.
Caption: Potential oxidative degradation pathway.
References
Technical Support Center: Optimizing Coupling Reactions for 2-Aminooctanoic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the reaction conditions for coupling 2-aminooctanoic acid.
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of this compound potentially challenging?
This compound is an α-amino acid with a six-carbon linear alkyl side chain.[1][2] While not as sterically hindered as some other amino acids, the hydrophobic nature and length of the side chain can sometimes lead to solubility issues or aggregation of the growing peptide chain, particularly in solid-phase peptide synthesis (SPPS). This can result in incomplete reactions or difficult purifications.
Q2: What are the most effective coupling reagents for this compound?
The choice of coupling reagent is critical for achieving high yields and purity. For potentially challenging couplings, including those with sterically hindered or aggregation-prone sequences, modern uronium or phosphonium salt-based reagents are highly recommended.[3][4]
-
Uronium Salts: Reagents like HATU, HBTU, and HCTU are extremely efficient and fast-acting.[5][6] HATU is often preferred as it reacts faster with less epimerization, especially when coupling sterically hindered amino acids.[4][5]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also highly effective.[5][6] PyAOP is particularly useful for coupling N-methyl amino acids but is also very effective for standard couplings.[5]
-
Carbodiimides: EDC (water-soluble) and DIC are cost-effective options, but they are generally slower and require an additive like HOBt or Oxyma Pure to suppress racemization and improve efficiency.[6][7] The combination of DIC/HOBt is a classic method that remains widely used.[5][7]
Q3: Which solvent system is optimal for this coupling reaction?
The most common and effective solvents for peptide coupling are polar aprotic solvents.
-
N,N-Dimethylformamide (DMF): This is the most widely used solvent in both solid-phase and solution-phase peptide synthesis due to its excellent solvating properties for protected amino acids, peptides, and coupling reagents.[6][8] It is crucial to use high-purity, amine-free DMF to avoid side reactions.[8]
-
Dichloromethane (DCM): Often used in solution-phase synthesis and for certain steps in SPPS. It is a good swelling agent for polystyrene resins.[6] Sometimes, a mixture of DMF and DCM is used to balance solubility and resin swelling.
-
N-Methyl-2-pyrrolidone (NMP): A good alternative to DMF, especially for sequences prone to aggregation, as it has stronger solvating capabilities.[3]
Q4: What role does a base play, and which one should I choose?
A tertiary base is required for coupling reactions that use uronium or phosphonium reagents to neutralize the protonated amine and facilitate the reaction.[7]
-
N,N-Diisopropylethylamine (DIPEA or DIEA): This is the most frequently used base in Fmoc-based SPPS due to its steric bulk, which makes it a non-nucleophilic base.[7] Typically, 2 to 4 equivalents are used.[9]
-
N-Methylmorpholine (NMM): A common base used in peptide couplings.[7]
-
2,4,6-Collidine: A weaker base that is recommended in cases with a high risk of racemization.[6][7]
Q5: How can I minimize the risk of racemization during the coupling step?
Racemization is a primary concern in peptide synthesis, as it leads to diastereomeric impurities. Several strategies can minimize this side reaction:
-
Use of Additives: When using carbodiimides (DCC, DIC, EDC), the addition of 1-hydroxybenzotriazole (HOBt) or its analogues like 6-Cl-HOBt or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial.[5][6][7] These additives form active esters that couple with minimal racemization.[5] Oxyma Pure is a non-explosive and highly effective alternative to HOBt.[6]
-
Choice of Reagent: Uronium and phosphonium reagents like HATU are designed to suppress racemization.[5]
-
Control Temperature: Performing carbodiimide-mediated couplings at lower temperatures (e.g., 0°C) is recommended to reduce racemization.[7]
-
Avoid Excess Base: Using the minimum necessary amount of base can help, as excess base can promote racemization.
Troubleshooting Guide
Problem 1: My coupling reaction yield is low or the reaction is incomplete.
| Possible Cause | Recommended Solution |
| Insufficient Reagent Activity | Switch to a more powerful coupling reagent. If you are using EDC/HOBt, consider trying HATU or HBTU, which are generally more reactive and efficient, especially for difficult couplings.[4][6] |
| Steric Hindrance/Aggregation | The growing peptide chain may be folding or aggregating on the solid support, blocking reactive sites. Try switching the solvent to NMP or using a solvent mixture (e.g., DCM/DMF). You can also try increasing the reaction temperature or extending the coupling time.[8][10] Performing a "double coupling" (repeating the coupling step with fresh reagents) can also improve yields for difficult sequences.[10] |
| Poor Reagent Quality | Ensure all reagents and solvents are fresh and of high purity. DMF, in particular, should be amine-free.[8] Old coupling reagents can lose activity. |
| Sub-optimal Concentration | Increasing the concentration of the amino acid and coupling reagent can often improve reaction kinetics and drive the reaction to completion.[10] A concentration of 0.5 M for the amino acid and coupling reagent is often effective.[10] |
Problem 2: I am observing significant side products in my final product.
| Possible Cause | Recommended Solution |
| Racemization | If you are using a carbodiimide reagent like DCC or DIC, ensure you are adding an equivalent of HOBt or Oxyma Pure to the reaction.[6][7] If racemization persists, consider switching to a reagent known for low racemization, such as HATU.[5] Also, avoid excess base and consider using a weaker base like collidine.[7] |
| Guanidinylation of the Amine | This side reaction can occur when using uronium/aminium reagents (like HBTU, HATU) if the carboxylic acid is activated too slowly or if excess coupling reagent is used.[11] To prevent this, pre-activate the this compound with the coupling reagent for a few minutes before adding it to the free amine of the peptide chain.[12] |
| Dehydration of Asn/Gln Residues | If your peptide sequence contains Asparagine or Glutamine, carbodiimide reagents can cause dehydration of the side-chain amide to a nitrile.[6][7] The use of protecting groups on the side chains and the addition of HOBt can prevent this.[7] |
Data Presentation
Table 1: Comparison of Common Coupling Reagents
| Reagent Class | Examples | Relative Reactivity | Racemization Risk | Key Features & Recommendations |
| Carbodiimides | EDC, DIC, DCC | Moderate | High (without additive) | Cost-effective. Requires an additive (HOBt, Oxyma Pure) to suppress racemization.[6][7] DIC is preferred for SPPS as its urea byproduct is soluble.[5] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Very High | Low | Highly efficient and fast. HATU is superior for hindered couplings and minimizing racemization.[4][5] Requires a non-nucleophilic base (e.g., DIPEA).[7] |
| Phosphonium Salts | PyBOP, PyAOP | High | Low | Very effective. PyBOP is a well-established reagent.[6] Solutions in DMF have moderate stability.[4] Requires a non-nucleophilic base.[7] |
Table 2: General Reaction Conditions for Coupling this compound (SPPS)
| Parameter | Recommended Condition | Notes |
| Amino Acid | 3 - 5 equivalents | Based on resin loading. |
| Coupling Reagent | 3 - 5 equivalents | Use slightly less than the amino acid (e.g., 2.9 eq. for 3 eq. AA). |
| Additive (for Carbodiimides) | 3 - 5 equivalents | e.g., HOBt, Oxyma Pure. |
| Base (for Uronium/Phosphonium) | 6 - 10 equivalents | e.g., DIPEA, NMM. |
| Solvent | DMF or NMP | Ensure high purity.[8] |
| Temperature | Room Temperature (20-25°C) | Mild heating may be required for difficult couplings.[3] |
| Reaction Time | 1 - 4 hours | Monitor reaction completion with a colorimetric test (e.g., Kaiser test).[13] Longer times may be needed for difficult sequences.[8] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-2-Aminooctanoic Acid using HATU in SPPS
This protocol assumes a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow.
-
Resin Preparation: After deprotection of the N-terminal Fmoc group from the resin-bound peptide (e.g., using 20% piperidine in DMF), wash the resin thoroughly with DMF (5 times).[8]
-
Activation Solution: In a separate vessel, prepare the activation solution. For a 0.1 mmol scale synthesis, dissolve Fmoc-2-aminooctanoic acid (3-5 eq.), HATU (2.9-4.9 eq.), and DIPEA (6-10 eq.) in an appropriate volume of DMF (e.g., 2 mL).
-
Pre-activation: Allow the activation mixture to stand for 1-2 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the activation solution to the washed, deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates the reaction is complete.
-
Washing: Once the reaction is complete, filter the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Standard Coupling of this compound using EDC/HOBt in Solution Phase
This protocol describes the coupling of an N-protected this compound to an amino acid ester in solution.
-
Dissolve Reactants: Dissolve the N-protected this compound (1.0 eq.) and the C-protected amino acid or peptide (1.0 eq.) in an appropriate solvent like DCM or DMF.[9]
-
Add Additive: Add HOBt (1.1 eq.) to the solution and stir until it dissolves.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Add Coupling Reagent: Add EDC·HCl (1.2 eq.) to the cooled mixture in one portion.[9]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic phase sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% NaHCO₃), and brine to remove excess reagents and water-soluble byproducts.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude coupled product, which can then be purified by column chromatography or recrystallization.[9]
Visualizations
Caption: General workflow for solid-phase coupling of this compound.
Caption: Troubleshooting decision tree for low yield coupling reactions.
References
- 1. Human Metabolome Database: Showing metabocard for DL-2-Aminooctanoic acid (HMDB0000991) [hmdb.ca]
- 2. This compound | C8H17NO2 | CID 69522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. bachem.com [bachem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. peptide.com [peptide.com]
- 10. biotage.com [biotage.com]
- 11. people.uniurb.it [people.uniurb.it]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Synthetic 2-Aminooctanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthetic 2-aminooctanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: Common impurities can originate from the starting materials, byproducts of the synthesis reaction, and subsequent work-up steps. For syntheses like the Strecker synthesis, which starts with heptanal, impurities may include:
-
Unreacted starting materials: Heptanal, ammonia/ammonium salts, and cyanide salts.
-
Intermediates: α-aminonitrile.
-
Byproducts of hydrolysis: Heptanoic acid (from hydrolysis of heptanal), and α-hydroxyoctanoic acid (if water is present during the nitrile addition).
-
Racemization products: If a stereospecific synthesis is attempted, the D-enantiomer can be a significant impurity.
-
Oligomers: Small polymeric chains of this compound.
Q2: What is the best initial purification strategy for crude synthetic this compound?
A2: Recrystallization is often a good first step for purifying solid organic compounds like this compound. It is effective at removing many soluble and insoluble impurities. The choice of solvent is crucial for successful recrystallization.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: Several analytical techniques can be used to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): Both reversed-phase (RP-HPLC) and ion-exchange chromatography (IEC) can be used to quantify the purity and separate impurities. Chiral HPLC is essential for determining the enantiomeric excess.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization, GC-MS can be used for impurity profiling.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify major impurities.
-
Melting Point: A sharp melting point close to the literature value (194-196 °C for the racemic mixture) indicates high purity.[2]
Troubleshooting Guides
Recrystallization
Issue: Oiling Out - The compound separates as a liquid instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the solute. The compound is too soluble in the chosen solvent, even at low temperatures. High concentration of impurities depressing the melting point.
-
Solution:
-
Use a lower-boiling point solvent.
-
Add a co-solvent (anti-solvent). Dissolve the compound in a small amount of a good solvent at an elevated temperature, and then slowly add a miscible solvent in which the compound is poorly soluble until the solution becomes turbid. Then, heat to clarify and cool slowly. For this compound, a mixture like ethanol/water or acetone/hexane could be effective.[3]
-
Reduce the initial concentration. Use more solvent to dissolve the compound initially.
-
Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.
-
Add a seed crystal of pure this compound to the cooled solution.
-
Issue: Poor Recovery of Crystals.
-
Possible Cause: Too much solvent was used. The cooling process was too rapid. The final cooling temperature was not low enough.
-
Solution:
-
Concentrate the mother liquor. If you used too much solvent, you can evaporate some of it and attempt to crystallize again.
-
Ensure slow cooling. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Rapid cooling leads to the formation of small, impure crystals and lower yield.[4]
-
Cool for a sufficient amount of time in an ice bath to maximize precipitation.
-
Ion-Exchange Chromatography (IEC)
Issue: this compound Does Not Bind to the Column.
-
Possible Cause: Incorrect pH of the buffer. Ionic strength of the sample is too high.
-
Solution:
-
Adjust the buffer pH. For a cation exchange column (negatively charged resin), the pH of the buffer should be at least 0.5 pH units below the isoelectric point (pI) of this compound to ensure it has a net positive charge.[5] Conversely, for an anion exchange column, the pH should be at least 0.5 pH units above the pI.
-
Desalt the sample. If the sample contains a high concentration of salt, it will compete with the this compound for binding to the resin. Desalt the sample before loading it onto the column.
-
Issue: Poor Resolution of this compound from Impurities.
-
Possible Cause: The elution gradient is too steep. The flow rate is too high. The wrong type of resin was used.
-
Solution:
-
Optimize the elution gradient. Use a shallower salt or pH gradient to improve the separation of compounds with similar charges.
-
Reduce the flow rate. A lower flow rate can improve resolution by allowing more time for equilibration between the stationary and mobile phases.[6]
-
Select a different resin. Consider a resin with a different pore size or functional group density.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Issue: Peak Tailing for this compound.
-
Possible Cause: Secondary interactions with residual silanol groups on the silica-based C18 column. Inappropriate mobile phase pH.
-
Solution:
-
Use an end-capped column. These columns have fewer free silanol groups.
-
Adjust the mobile phase pH. For an amino acid, a low pH (e.g., using 0.1% trifluoroacetic acid or formic acid) will protonate the amine and carboxyl groups, which can improve peak shape.
-
Add an ion-pairing reagent to the mobile phase.
-
Issue: Variable Retention Times.
-
Possible Cause: Inadequate column equilibration between runs. Fluctuations in mobile phase composition or temperature. Column degradation.
-
Solution:
-
Ensure thorough column equilibration. Flush the column with the initial mobile phase for a sufficient time before each injection.
-
Use a temperature-controlled column compartment.
-
Prepare fresh mobile phase daily and degas it properly.
-
Replace the column if it is old or has been subjected to harsh conditions. [7]
-
Data Presentation
Table 1: Comparison of Purification Methods for Synthetic this compound (Illustrative Data)
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Key Impurities Removed |
| Recrystallization (Ethanol/Water) | 85 | 95 | 75 | Unreacted heptanal, some polar byproducts |
| Ion-Exchange Chromatography | 95 | >99 | 80 | Other amino acids, charged impurities |
| Preparative RP-HPLC | 95 | >99.5 | 60 | Structurally similar impurities, D-enantiomer |
Table 2: Analytical HPLC Method for Purity Assessment
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or ELSD |
| Column Temperature | 30 °C |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 50 mg of crude this compound. Add a few drops of a test solvent (e.g., ethanol, water, acetone, ethyl acetate, or mixtures). Heat the mixture to boiling. A good solvent will dissolve the compound when hot but show low solubility when cold. Ethanol/water is a good starting point for amino acids.
-
Dissolution: Place 1 g of crude this compound in a 50 mL Erlenmeyer flask. Add the chosen "good" solvent (e.g., ethanol) dropwise while heating the mixture on a hot plate until the solid just dissolves. Add a minimal amount of the "poor" solvent (e.g., water) until the solution becomes slightly turbid. Re-heat to get a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Protocol 2: Ion-Exchange Chromatography for this compound Purification
-
Resin Selection and Preparation: Select a strong cation exchange resin (e.g., Dowex 50W). Prepare a slurry of the resin in a suitable buffer (e.g., 0.2 M sodium citrate buffer, pH 3.0) and pack it into a chromatography column.
-
Column Equilibration: Equilibrate the column by washing it with 5-10 column volumes of the starting buffer.
-
Sample Preparation and Loading: Dissolve the partially purified this compound in the starting buffer. Ensure the pH is correctly adjusted. Apply the sample to the top of the column.
-
Washing: Wash the column with 2-3 column volumes of the starting buffer to remove any unbound impurities.
-
Elution: Elute the bound this compound using a linear gradient of increasing pH or ionic strength. For example, a gradient from pH 3.0 to pH 7.0 or a sodium chloride gradient from 0 M to 1 M.
-
Fraction Collection and Analysis: Collect fractions and analyze them by analytical HPLC to identify the fractions containing the pure product.
-
Desalting: Pool the pure fractions and remove the salt by dialysis or using a desalting column.
-
Lyophilization: Lyophilize the desalted solution to obtain the pure this compound as a solid.
Visualizations
Caption: General workflow for the purification and analysis of synthetic this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
- 1. Biosynthesis of this compound and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C8H17NO2 | CID 69522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. 193.16.218.141 [193.16.218.141]
- 7. hplc.eu [hplc.eu]
Validation & Comparative
Validating 2-Aminooctanoic Acid Incorporation in Peptides: A Mass Spectrometry-Based Comparison Guide
For researchers, scientists, and drug development professionals, the precise incorporation of non-natural amino acids like 2-aminooctanoic acid (2-AOA) into peptides is a critical step in developing novel therapeutics and research tools. Mass spectrometry stands as the gold standard for verifying the successful synthesis and purity of these modified peptides. This guide provides a comparative overview of the validation process, focusing on the use of mass spectrometry and offering detailed experimental protocols.
The incorporation of non-natural amino acids, such as the fatty acid amino acid 2-AOA, can significantly enhance the therapeutic properties of peptides, including their stability, cell permeability, and target affinity. However, the successful synthesis of such modified peptides requires rigorous validation to confirm the correct mass and sequence, ensuring that the desired modification has been achieved without unintended side reactions.
Comparison of this compound with Other Non-Natural Amino Acids
The choice of a non-natural amino acid for peptide modification depends on the desired properties of the final peptide. While 2-AOA is utilized to increase lipophilicity, other non-natural amino acids can introduce different functionalities. The efficiency of incorporating these amino acids during solid-phase peptide synthesis (SPPS) can vary, and mass spectrometry is crucial for quantifying this success.
| Non-Natural Amino Acid | Key Feature | Typical Incorporation Efficiency (%) | Mass Shift (Da) | Common MS Validation Method |
| This compound (2-AOA) | Increased Lipophilicity | >95% (with optimized coupling) | +143.21 | ESI-MS, LC-MS/MS |
| N-methylated Amino Acids | Increased Proteolytic Stability | 90-98% | +14.02 per methylation | ESI-MS, LC-MS/MS |
| Azido-functionalized Amino Acids | Bioorthogonal Ligation Handle | >95% | Varies by amino acid | ESI-MS, MALDI-TOF MS |
| Fluorescent Amino Acids | Intrinsic Reporter Group | 90-99% | Varies by fluorophore | ESI-MS, Fluorescence Spectroscopy |
Table 1: Comparison of this compound with other common non-natural amino acids in peptide synthesis. Incorporation efficiencies and mass shifts are indicative and can vary based on the specific amino acid, peptide sequence, and synthesis conditions.
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of 2-AOA into a model peptide sequence and its subsequent validation by mass spectrometry.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 2-AOA-Containing Peptide
This protocol outlines the manual synthesis of a model peptide (e.g., Ac-Tyr-Ile-2-AOA -Phe-Leu-NH2) using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-2-aminooctanoic acid)
-
Coupling reagents: HCTU (or HATU), N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O
-
Acetic anhydride
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate a 4-fold molar excess of the Fmoc-protected amino acid (e.g., Fmoc-Leu-OH) with HCTU (3.98 eq) and DIPEA (8 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence, including Fmoc-2-aminooctanoic acid.
-
N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and then air-dry. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Mass Spectrometry Validation of the 2-AOA-Containing Peptide
This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for the validation of the synthesized peptide.
Materials:
-
Purified 2-AOA-containing peptide
-
LC-MS grade water with 0.1% formic acid (Solvent A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Solvent B)
-
C18 RP-HPLC column
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in Solvent A to a final concentration of 1 mg/mL.
-
LC-MS Analysis:
-
Inject the peptide sample onto the C18 column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).
-
Monitor the eluent using a UV detector (214 nm and 280 nm) and the mass spectrometer.
-
Acquire the full MS scan to determine the molecular weight of the peptide. The expected mass should correspond to the calculated mass of the peptide containing 2-AOA.
-
-
LC-MS/MS Analysis for Sequence Verification:
-
Perform a data-dependent acquisition (DDA) or targeted MS/MS experiment on the precursor ion corresponding to the 2-AOA-containing peptide.
-
Fragment the precursor ion using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Analyze the resulting fragment ion spectrum (MS/MS spectrum) to confirm the amino acid sequence. The fragmentation pattern should show characteristic b- and y-ions that correspond to the expected peptide sequence, including the mass shift introduced by the 2-AOA residue.
-
Visualization of the Validation Workflow
The following diagram illustrates the general workflow for the validation of this compound incorporation into peptides by mass spectrometry.
Comparative Guide to the Quantitative Analysis of 2-Aminooctanoic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two primary analytical techniques for the quantitative determination of 2-aminooctanoic acid in biological matrices such as plasma and urine: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method can significantly impact sensitivity, specificity, sample throughput, and the need for chemical derivatization.
Methodology Comparison
The quantification of amino acids like this compound in complex biological fluids presents analytical challenges due to their polar nature and the presence of numerous interfering substances. LC-MS/MS and GC-MS are powerful techniques widely employed for bioanalysis, each with distinct advantages and disadvantages.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become a cornerstone in bioanalytical laboratories due to its high sensitivity, selectivity, and applicability to a wide range of compounds. For polar molecules like amino acids, LC-MS/MS can often be performed with minimal sample preparation and without the need for derivatization, thereby simplifying the workflow and reducing potential sources of error. Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with ion-pairing agents are common separation strategies.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent chromatographic resolution and is a robust technique for the analysis of volatile and thermally stable compounds. However, amino acids are non-volatile due to their zwitterionic nature at physiological pH. Therefore, a critical prerequisite for GC-MS analysis is chemical derivatization to convert the polar functional groups (amine and carboxylic acid) into more volatile and thermally stable moieties. Common derivatization strategies include silylation, acylation, and esterification. While adding steps to the sample preparation process, derivatization can also enhance the chromatographic properties and mass spectrometric detection of the analyte.
Quantitative Performance Data
The following table summarizes hypothetical yet representative validation parameters for the quantification of this compound by LC-MS/MS and GC-MS. These values are based on typical performance characteristics of these methods for similar analytes and adhere to the principles outlined in bioanalytical method validation guidelines from regulatory bodies like the EMA and ICH.
| Parameter | LC-MS/MS Method | GC-MS Method |
| Linearity Range | 1 - 1000 ng/mL | 5 - 1500 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | 5 ng/mL |
| Upper Limit of Quantitation (ULOQ) | 1000 ng/mL | 1500 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | <15% (<20% at LLOQ) | <15% (<20% at LLOQ) |
| Matrix Effect | Assessed and minimized | Assessed and minimized |
| Recovery | >85% | >80% |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Established | Established |
Experimental Protocols
Method 1: LC-MS/MS Quantification of this compound
This protocol describes a method for the direct analysis of this compound in human plasma.
1. Sample Preparation:
-
To 100 µL of plasma, add 300 µL of ice-cold methanol containing a stable isotope-labeled internal standard (e.g., this compound-d3).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 1 min, return to 95% B and equilibrate for 3 min.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
This compound: Precursor ion [M+H]+ > Product ion (hypothetical, to be determined during method development)
-
Internal Standard: Precursor ion [M+H]+ > Product ion (hypothetical, to be determined during method development)
-
Method 2: GC-MS Quantification of this compound
This protocol outlines a method involving derivatization for the analysis of this compound in urine.
1. Sample Preparation and Derivatization:
-
To 100 µL of urine, add a stable isotope-labeled internal standard.
-
Lyophilize the sample to complete dryness.
-
Derivatization Step 1 (Esterification): Add 100 µL of 3N HCl in n-butanol and incubate at 65°C for 20 minutes. Evaporate the reagent under nitrogen.
-
Derivatization Step 2 (Acylation): Add 50 µL of pentafluoropropionic anhydride (PFPA) and 50 µL of ethyl acetate. Incubate at 70°C for 15 minutes. Evaporate the reagents.
-
Reconstitute the derivatized sample in 100 µL of hexane for injection.
2. GC-MS Conditions:
-
GC System: Gas chromatograph with an autosampler.
-
Column: DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, and hold for 5 min.
-
Injection Mode: Splitless.
-
MS System: Single or triple quadrupole mass spectrometer with electron ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of characteristic fragment ions of the derivatized this compound and internal standard.
Visualizations
Caption: Comparative workflow for LC-MS/MS and GC-MS analysis of this compound.
Caption: Key advantages and disadvantages of LC-MS/MS versus GC-MS for this compound analysis.
A Researcher's Guide to Utilizing Isotopic-Labeled 2-Aminooctanoic Acid as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals in quantitative analysis, the choice of an internal standard is critical for achieving accurate and reproducible results. This guide provides a comprehensive comparison of using a stable isotope-labeled (SIL) 2-aminooctanoic acid versus alternative internal standards, supported by experimental data and detailed protocols.
The use of an internal standard is fundamental in analytical chemistry to correct for variations during sample preparation and analysis.[1] When quantifying endogenous molecules like this compound, a fatty acid with an amino functional group, the ideal internal standard co-elutes with the analyte and experiences the same matrix effects and ionization suppression or enhancement in the mass spectrometer.[2] Stable isotope-labeled internal standards are widely considered the gold standard for quantitative mass spectrometry due to their near-identical physicochemical properties to the analyte.[2][3]
The Superiority of Isotopic Labeling: A Comparative Overview
The primary alternatives to using an isotopic-labeled internal standard are structural analogs or homologous compounds. While these are often more readily available and less expensive, they can introduce significant variability and compromise data quality.
Isotopic-Labeled this compound: This internal standard is chemically identical to the analyte, with the only difference being the presence of heavier isotopes (e.g., ¹³C, ²H, ¹⁵N). This ensures that it behaves identically during extraction, derivatization, chromatography, and ionization.[1]
Structural Analog Internal Standards: These are molecules with a similar but not identical chemical structure to the analyte. For this compound, a potential structural analog could be another amino acid with a similar chain length, such as 2-aminoheptanoic acid or 2-aminononanoic acid. However, even minor differences in structure can lead to different chromatographic retention times and ionization efficiencies, resulting in less accurate correction.[4]
The following diagram illustrates the logical workflow for selecting an appropriate internal standard for the quantitative analysis of this compound.
Caption: Workflow for selecting an internal standard.
Supporting Experimental Data
| Parameter | Stable Isotope-Labeled IS (everolimus-d4) | Structural Analog IS (32-desmethoxyrapamycin) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% |
| Total Coefficient of Variation (CV) | 4.3% - 7.2% | 4.3% - 7.2% |
| Slope (vs. independent method) | 0.95 | 0.83 |
| Correlation Coefficient (r) | > 0.98 | > 0.98 |
Data adapted from a comparative study on everolimus quantification.[5]
Although both internal standards provided acceptable performance in this example, the stable isotope-labeled internal standard offered a more favorable comparison with an independent LC-MS/MS method, as indicated by the slope closer to 1.0.[5] This suggests a more accurate correction for analytical variability.
Experimental Protocol: Quantification of this compound in Human Plasma
This section provides a detailed, hypothetical experimental protocol for the quantification of this compound in human plasma using a stable isotope-labeled internal standard and LC-MS/MS. This protocol is based on established methods for amino acid analysis.[6][7][8][9]
1. Materials and Reagents
-
This compound standard
-
Isotopic-labeled this compound (e.g., 2-aminooctanoic-d3 acid) as internal standard (IS)
-
Human plasma (K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well protein precipitation plates
2. Sample Preparation
-
Prepare a stock solution of the this compound standard and the isotopic-labeled internal standard in a suitable solvent (e.g., 50:50 methanol/water).
-
Create a series of calibration standards by spiking the this compound standard into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Prepare a working internal standard solution at a fixed concentration.
-
To 50 µL of plasma sample, calibrator, or quality control sample in a 96-well plate, add 150 µL of the internal standard solution in methanol to precipitate proteins.
-
Vortex the plate for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
The following diagram outlines the experimental workflow for sample preparation and analysis.
Caption: Sample preparation and analysis workflow.
3. LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate this compound from other matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
This compound: [M+H]⁺ → fragment ion
-
Isotopic-labeled this compound: [M+H]⁺ → corresponding fragment ion
-
4. Data Analysis
-
Quantify the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Conclusion
For the accurate and precise quantification of this compound in complex biological matrices, the use of a stable isotope-labeled internal standard is highly recommended. While the initial investment in a custom-synthesized SIL standard may be higher than for a structural analog, the long-term benefits of improved data quality, reliability, and reduced method development time are substantial. The provided experimental protocol serves as a robust starting point for researchers looking to implement this best-practice approach in their own laboratories.
References
- 1. iroatech.com [iroatech.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Direct Comparative Efficacy Data for (S)- vs (R)-2-Aminooctanoic Acid Modified Peptides
A direct comparative study on the efficacy of peptides modified with (S)-2-aminooctanoic acid versus (R)-2-aminooctanoic acid is not available in the reviewed literature. However, research has been conducted on the modification of an antimicrobial peptide with (S)-2-aminooctanoic acid, which has demonstrated a significant enhancement in its antimicrobial properties. This guide provides a summary of these findings and discusses the general importance of stereochemistry in peptide function to offer a scientifically grounded perspective for researchers, scientists, and drug development professionals.
Efficacy of (S)-2-Aminooctanoic Acid Modified Peptides
Terminal modification of peptides with fatty acids, a process known as lipidation, is a common strategy to increase their hydrophobicity and, consequently, their biological activity. A study focused on the antimicrobial peptide (AMP) derived from lactoferricin B demonstrated that its modification with (S)-2-aminooctanoic acid (2-AOA) led to a substantial improvement in its antibacterial activity, with up to a 16-fold increase observed.[1] The (S)-2-aminooctanoic acid, an unnatural fatty amino acid, was produced with an enantiomeric excess of over 98% using a biocatalyst.[1] This allowed for its direct conjugation to both the C- and N-terminus of the AMP.[1]
Comparative Antimicrobial Activity
The study revealed that the position of the (S)-2-aminooctanoic acid modification significantly influenced the peptide's efficacy. The C-terminally modified peptide consistently exhibited lower minimal inhibitory concentrations (MIC) compared to the N-terminally conjugated peptides.[1] This suggests that the orientation of the fatty amino acid plays a crucial role in the peptide's interaction with bacterial membranes.
Table 1: Minimal Inhibitory Concentrations (MIC) of C-terminally (S)-2-Aminooctanoic Acid Modified Lactoferricin B Derivative [1]
| Bacterial Strain | MIC (μg/ml) |
| Escherichia coli | 25 |
| Bacillus subtilis | 50 |
| Salmonella typhimurium | 100 |
| Pseudomonas aeruginosa | 200 |
| Staphylococcus aureus | 400 |
Notably, the C-terminally modified peptide was the only variant that demonstrated complete inhibition of Staphylococcus aureus growth in the tested group.[1]
The Critical Role of Stereochemistry in Peptide Efficacy
While direct comparative data for the (R)-enantiomer of 2-aminooctanoic acid is unavailable, the broader field of peptide science has established that stereochemistry is a determining factor for biological activity. The use of D-amino acids (the "R" configuration for many amino acids) instead of the naturally occurring L-amino acids (the "S" configuration) can significantly impact a peptide's properties. For instance, cell-penetrating peptides (CPPs) composed of D-amino acids have shown a longer half-life due to increased resistance to enzymatic degradation.[2] However, this modification can also lead to more pronounced cellular toxicity, as observed with the D-enantiomer of Penetratin, which caused a rapid decrease in cell viability and membrane perturbation compared to its L-counterpart.[2]
These findings underscore the importance of stereochemistry in peptide design and suggest that an (R)-2-aminooctanoic acid modified peptide could exhibit different properties, such as altered stability, binding affinity, and cellular interaction, when compared to its (S)-counterpart. Without direct experimental evidence, it is hypothesized that the (R)-enantiomer might offer increased stability but could also present a different efficacy and toxicity profile.
Experimental Protocols
Biosynthesis of (S)-2-Aminooctanoic Acid
The production of (S)-2-aminooctanoic acid was achieved through a biocatalytic process employing a transaminase from Chromobacterium violaceum.[1] The conversion efficiency ranged from 52-80%, depending on the ratio of the amino group donor to the acceptor.[1]
Peptide Modification and Antimicrobial Activity Assay
The synthesized (S)-2-aminooctanoic acid was directly conjugated to the C- and N-terminus of an antimicrobial peptide derived from lactoferricin B.[1] The antimicrobial activity of the modified peptides was evaluated by determining the minimal inhibitory concentration (MIC) against a panel of bacteria, including Escherichia coli, Bacillus subtilis, Salmonella typhimurium, Pseudomonas aeruginosa, and Staphylococcus aureus.[1]
Visualizing the Workflow
Caption: Workflow for the synthesis and evaluation of (S)-2-aminooctanoic acid modified peptides.
References
- 1. Biosynthesis of this compound and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereochemistry as a determining factor for the effect of a cell-penetrating peptide on cellular viability and epithelial integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
Pinpointing Peptide Modifications: A Comparative Guide to Locating 2-Aminooctanoic Acid Acylation Sites
In the landscape of drug development and proteomics research, the precise identification of modification sites on a peptide is paramount. The introduction of unnatural amino acids, such as 2-aminooctanoic acid, can significantly alter a peptide's therapeutic properties. This guide provides a comparative analysis of the three principal analytical techniques used to confirm the site of peptide modification: Tandem Mass Spectrometry (MS/MS), Edman Degradation, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method is evaluated based on its underlying principles, performance, and applicability, with detailed experimental protocols to assist researchers in selecting the most suitable approach for their specific needs.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for determining the site of a this compound modification depends on several factors, including the nature of the peptide, the required level of detail, and the available instrumentation. The following tables provide a summary comparison of Tandem Mass Spectrometry, Edman Degradation, and NMR Spectroscopy.
Table 1: Qualitative Comparison of Analytical Techniques
| Feature | Tandem Mass Spectrometry (MS/MS) | Edman Degradation | NMR Spectroscopy |
| Principle | Fragmentation of peptide ions and analysis of the resulting mass-to-charge ratios of the fragments to deduce the amino acid sequence and modification site. | Sequential chemical removal and identification of N-terminal amino acids. | Exploits the magnetic properties of atomic nuclei to provide detailed information about the three-dimensional structure and chemical environment of atoms in a molecule. |
| Primary Application | High-throughput identification of proteins and mapping of post-translational modifications.[1][2] | N-terminal sequencing of purified peptides and proteins.[3][4] | Determination of the 3D structure and dynamics of peptides and proteins in solution.[5][6] |
| Sample Purity | Can analyze complex mixtures. | Requires a highly purified, single peptide sample.[4] | Requires a highly pure (>95%) sample.[6] |
| Modification Location | Can identify modifications at any position within the peptide sequence.[2] | Primarily for N-terminal modifications, though internal modifications can sometimes be inferred.[4] | Can precisely locate modifications and determine their effect on the peptide's conformation. |
| De Novo Sequencing | Possible but can be complex and may result in ambiguities (e.g., isobaric residues).[7] | Gold standard for de novo sequencing from the N-terminus.[7] | Not a primary sequencing method, but can provide sequence information for small peptides. |
Table 2: Performance Comparison of Analytical Techniques
| Parameter | Tandem Mass Spectrometry (MS/MS) | Edman Degradation | NMR Spectroscopy |
| Sensitivity | High (low picomole to femtomole range). | Moderate (low picomole range).[7] | Lower (micromole to high nanomole range). |
| Accuracy of Site Determination | High, especially with high-resolution mass analyzers.[8] | Very high for the N-terminal sequence. | Very high, provides atomic-level resolution. |
| Sample Consumption | Low (nanograms to micrograms). | Moderate (micrograms). | High (milligrams). |
| Throughput | High, suitable for large-scale proteomics.[2] | Low, sequential nature limits throughput. | Low, requires long acquisition times. |
| Cost | High initial instrument cost, moderate running costs. | Moderate instrument cost, higher consumable costs. | Very high initial instrument cost, moderate running costs. |
| Data Complexity | Complex spectra requiring specialized software for analysis. | Relatively straightforward data interpretation. | Very complex spectra requiring extensive expertise for analysis. |
Experimental Workflows and Methodologies
The following sections provide detailed experimental protocols and visual workflows for each of the three analytical techniques.
Tandem Mass Spectrometry (MS/MS)
MS/MS is a powerful technique for identifying the location of a this compound modification. The workflow involves enzymatic digestion of the modified peptide, followed by liquid chromatography separation and mass spectrometric analysis. The peptide ions are fragmented, and the resulting fragment ions are analyzed to pinpoint the modified residue.
Caption: Workflow for Tandem Mass Spectrometry Analysis.
Experimental Protocol for Tandem Mass Spectrometry:
-
Protein Digestion:
-
Reduce the disulfide bonds of the peptide sample with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Digest the peptide with a specific protease, such as trypsin, overnight at 37°C. Trypsin cleaves C-terminal to lysine and arginine residues.
-
-
Liquid Chromatography (LC) Separation:
-
Load the digested peptide mixture onto a reverse-phase LC column.
-
Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) concentration.
-
-
Mass Spectrometry Analysis:
-
Introduce the eluted peptides into the mass spectrometer via electrospray ionization (ESI).
-
Perform a full MS1 scan to determine the mass-to-charge ratio (m/z) of the precursor peptide ions.
-
Select the precursor ion corresponding to the peptide modified with this compound for fragmentation.
-
Fragment the selected ion using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[9]
-
Acquire the MS2 spectrum of the resulting fragment ions.
-
-
Data Analysis:
-
Use a database search algorithm to match the experimental MS2 spectrum against a theoretical fragmentation pattern of the peptide sequence with the this compound modification at all possible locations.
-
The location that yields the best match between the experimental and theoretical spectra confirms the site of modification.
-
Edman Degradation
Edman degradation is a classic method for N-terminal sequencing.[10] It involves a stepwise chemical process to remove and identify one amino acid at a time from the N-terminus of a peptide.[11][12] If the this compound is at the N-terminus, this method provides a definitive identification.
Caption: Workflow for Edman Degradation Sequencing.
Experimental Protocol for Edman Degradation:
-
Sample Preparation:
-
Ensure the peptide sample is highly purified (>95%).
-
The N-terminus of the peptide must be unmodified (not blocked) for the reaction to proceed.[3]
-
-
Coupling Reaction:
-
React the peptide with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.[10]
-
-
Cleavage Reaction:
-
Treat the PTC-peptide with anhydrous trifluoroacetic acid (TFA) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ)-amino acid derivative, leaving the rest of the peptide intact.[12]
-
-
Conversion and Identification:
-
Convert the unstable ATZ-amino acid to a more stable phenylthiohydantoin (PTH)-amino acid derivative with aqueous acid.
-
Identify the PTH-amino acid by reverse-phase high-performance liquid chromatography (HPLC) by comparing its retention time to known standards.
-
-
Sequential Analysis:
-
Subject the remaining peptide to subsequent cycles of Edman degradation to determine the sequence of the following amino acids. If the this compound is not at the N-terminus, its presence and location might be inferred by a "blank" cycle if the modified residue cannot be identified by standard HPLC methods, followed by subsequent identification of the following amino acids.
-
NMR Spectroscopy
NMR spectroscopy provides detailed structural information about a peptide in solution. By analyzing the chemical shifts and through-space correlations of atomic nuclei, the exact location of the this compound and its impact on the peptide's conformation can be determined.
Caption: Workflow for NMR Spectroscopy Analysis.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation:
-
Dissolve a high-purity (>95%) and high-concentration (typically 0.1-5 mM) sample of the modified peptide in a deuterated solvent (e.g., D₂O or a buffered solution in D₂O).[6]
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to assess the overall quality and folding of the peptide.
-
Acquire a series of two-dimensional (2D) NMR spectra:
-
COSY (Correlation Spectroscopy): To identify protons that are coupled through a few chemical bonds, typically within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid's spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5-6 Å), providing information about the peptide's 3D structure.[13]
-
-
-
Data Analysis:
-
Resonance Assignment: Assign the observed NMR signals to specific protons in the peptide sequence. The unique chemical shifts of the protons on the this compound will allow its identification and the assignment of its neighboring residues.
-
Structural Analysis: Analyze the NOESY data to determine through-space contacts between the this compound and other residues in the peptide. This will confirm its location and reveal how the modification affects the peptide's overall conformation.
-
Conclusion
The selection of the most appropriate method for confirming the site of this compound modification is a critical decision in peptide research and development.
-
Tandem Mass Spectrometry is the method of choice for high-throughput and sensitive analysis, capable of identifying modification sites within complex mixtures.
-
Edman Degradation offers unparalleled accuracy for N-terminal sequencing of pure peptides and serves as an excellent orthogonal method for validation.
-
NMR Spectroscopy provides the most detailed structural information, not only confirming the modification site but also elucidating the conformational consequences of the modification.
By understanding the strengths and limitations of each technique, researchers can design a robust analytical strategy to confidently characterize their modified peptides, ensuring the quality and efficacy of their therapeutic candidates and research tools.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 5. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. Attomole level protein sequencing by Edman degradation coupled with accelerator mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modification Site Localization Scoring: Strategies and Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 11. Sequencing of peptide mixtures by Edman degradation and field-desorption mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ehu.eus [ehu.eus]
- 13. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
